Boehmite (Al2O3.H2O)
Description
Significance and Role in Materials Research
Boehmite, with the chemical formula γ-AlO(OH), is a significant mineral in materials research due to its unique properties and versatile applications. aogocorp.com It is a key component of bauxite, the primary ore of aluminum, and serves as an important precursor for the synthesis of various alumina (B75360) products. aogocorp.comnih.gov Its high thermal stability, high surface area, and specific pore size distributions make it a sought-after material in numerous fields. taylorandfrancis.com
In materials science, boehmite is recognized for its role in enhancing the properties of other materials. When used as a base material in nanocomposites, it can improve permeability, durability, and chemical stability. researchgate.net This makes it an ideal candidate for applications in nanoelectronics and energy storage. researchgate.net Furthermore, boehmite is instrumental in the development of advanced ceramics, catalysts, and flame retardants. nih.govzc-newmaterials.commarketresearchintellect.com Its ability to be processed into various forms, such as nanoparticles and nanoplates, further expands its utility in creating advanced materials with tailored properties. nih.govacs.org
Academic Research Landscape of Boehmite
The academic research landscape for boehmite is dynamic and expanding, driven by the increasing demand for high-performance materials. researchandmarkets.com Researchers are actively exploring new synthesis methods to control the morphology and crystalline state of boehmite, as these factors significantly influence the properties of the final alumina products. taylorandfrancis.com Innovations in processing technologies have enabled the production of boehmite in various forms and particle sizes, tailored to specific industrial requirements. researchandmarkets.com
Structure
2D Structure
Properties
CAS No. |
12428-54-5 |
|---|---|
Molecular Formula |
Al2H2O4 |
Molecular Weight |
119.977 g/mol |
IUPAC Name |
hydroxy(oxo)alumane |
InChI |
InChI=1S/2Al.2H2O.2O/h;;2*1H2;;/q2*+1;;;;/p-2 |
InChI Key |
LMYQFCDLMRNPLY-UHFFFAOYSA-L |
Canonical SMILES |
O[Al]=O.O[Al]=O |
Origin of Product |
United States |
Crystalline Structure and Polymorphism of Boehmite
Orthorhombic Crystal System and Unit Cell Parameters
Boehmite crystallizes in the orthorhombic crystal system, a classification characterized by three unequal axes at right angles to each other. wikipedia.org The most commonly accepted space group for boehmite is Cmcm (or Amam), which is centrosymmetric. nih.govresearchgate.netluminescence.csiro.au This layered structure consists of double sheets of edge-sharing AlO₆ octahedra stacked along the banlanchem.com direction. rsc.orgarxiv.org The layers themselves are held together by hydrogen bonds. geoscienceworld.org
The unit cell parameters of boehmite have been determined through various diffraction studies. While slight variations exist in the literature depending on the sample's origin (natural or synthetic) and analytical conditions, representative values are provided in the table below.
Table 1: Representative Unit Cell Parameters of Boehmite
| Parameter | Value (Å) | Source |
|---|---|---|
| a | 2.859 - 3.693 | wikipedia.orgaip.orgcambridge.org |
| b | 12.221 - 12.24 | wikipedia.orgaip.orgcambridge.org |
| c | 2.865 - 3.691 | wikipedia.orgaip.orgcambridge.org |
| Z (formula units per cell) | 4 | wikipedia.orggeoscienceworld.org |
The arrangement of aluminum and oxygen atoms has been well-defined by X-ray diffraction (XRD), while the precise location of hydrogen atoms has been more challenging to determine due to their weak X-ray scattering. rsc.org Neutron diffraction studies have been instrumental in providing higher resolution data on hydrogen positions. rsc.orgcambridge.org
Intracrystalline Hydrogen Bonding Networks
The structure of boehmite is significantly influenced by an extensive network of intracrystalline hydrogen bonds. rsc.org These bonds link the double layers of AlO₆ octahedra, forming chains that run along the crystallographic Current time information in LU. direction. rsc.orggeoscienceworld.org The oxygen atoms of the hydroxyl groups act as both donors and acceptors in this hydrogen-bonding scheme. rsc.org
The hydrogen bonds create zigzag chains between the layers of octahedra. researchgate.netresearchgate.net The interlayer O-H···O distance is approximately 2.7 Å, which is considered too long for a symmetric hydrogen bond, indicating that the hydrogen atom is asymmetrically positioned between the two oxygen atoms. cambridge.orgcambridge.org This asymmetry means the proton is located closer to one oxygen atom, forming a covalent O-H bond of about 0.75 Å, while being further from the adjacent oxygen atom. cambridge.org
Pseudoboehmite: Structural Relationship to Well-Crystallized Boehmite
Pseudoboehmite is a poorly crystalline or nanocrystalline form of boehmite. funcmater.compnas.org It shares the same fundamental chemical formula, AlOOH, but differs significantly in its structural ordering and water content. banlanchem.comwikipedia.org The term "pseudo" arises from the fact that its X-ray diffraction pattern is similar to that of well-crystallized boehmite, but the peaks are much broader and less intense, indicating a lower degree of crystallinity and smaller crystallite size. banlanchem.comfuncmater.com
The key structural differences between boehmite and pseudoboehmite are:
Crystallinity: Boehmite possesses a well-ordered, three-dimensional crystal structure, resulting in sharp XRD peaks. funcmater.com Pseudoboehmite is considered to have only one- or two-dimensional ordering, consisting of single or a few stacked octahedral layers, leading to a lack of long-range order in the 'y' direction. wikipedia.org
Crystallite Size: The average grain size is a primary criterion for distinguishing between the two. Materials with an average grain size of less than 10 nm are typically classified as pseudoboehmite, while those larger than 50 nm are considered boehmite. funcmater.com
Water Content: Pseudoboehmite contains a higher amount of water (Al₂O₃·xH₂O, where 1.0 < x < 2.0) compared to boehmite. wikipedia.org This excess water is often intercalated between the octahedral layers, leading to an increased d-spacing of the (020) reflection in the XRD pattern. wikipedia.orgnih.gov The smaller crystallite size of pseudoboehmite results in a higher proportion of terminal H₂O groups on the shorter AlOOH chains, contributing to the higher water content. wikipedia.org
Surface Properties: Due to its smaller particle size and less ordered structure, pseudoboehmite generally exhibits a higher specific surface area and larger pore volume than boehmite. funcmater.com
Under specific hydrothermal conditions, pseudoboehmite can transform into the more stable, well-crystallized boehmite. funcmater.com
Advanced Crystallographic Studies of Boehmite
Advanced analytical techniques have provided deeper insights into the complex crystal structure of boehmite. While conventional X-ray diffraction has established the basic orthorhombic framework, methods like neutron diffraction, electron crystallography, and computational modeling have been employed to refine the details, particularly concerning the hydrogen atom positions and structural transformations.
Neutron Diffraction: This technique is highly sensitive to lighter elements like hydrogen, making it superior to XRD for determining the precise location of protons within the boehmite lattice. rsc.org Time-of-flight neutron diffraction studies on deuterated boehmite powder have confirmed the Cmcm space group and provided refined atomic positions and bond distances, including the O-D···O bond. cambridge.org These studies support an asymmetric hydrogen position within the hydrogen bond. cambridge.org
Electron Crystallography: Quantitative electron microscopy and Rietveld refinement of electron diffraction patterns have been used to study the structure of boehmite and its transformation to γ-alumina. iucr.orgresearchgate.net In-situ observations using electron beams have allowed for the direct visualization of structural changes, such as shrinkage caused by dehydration during the transformation process. iucr.org
Computational Studies: Density Functional Theory (DFT) calculations have been used to investigate the thermodynamic stability of different proposed space groups and to model the hydrogen-bonding network. rsc.orgrsc.org These theoretical approaches have corroborated experimental findings, such as the preference for asymmetric hydrogen bonds and have helped to rationalize the morphology of boehmite nanoparticles by calculating surface energies. cambridge.orgrsc.org
Synthesis Methodologies and Morphological Control of Boehmite Nanostructures
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are widely employed for the synthesis of boehmite nanostructures due to their ability to produce well-crystallized particles with controlled morphologies. scielo.brelsevier.es These techniques involve the heating of aqueous (hydrothermal) or organic solvent-based (solvothermal) solutions of aluminum precursors in a sealed vessel, known as an autoclave. cas.cz This process allows for reactions to occur at temperatures above the boiling point of the solvent, leading to the formation of crystalline boehmite. europa.eu
Influence of Precursor Materials
The choice of aluminum precursor significantly impacts the morphology of the resulting boehmite nanostructures. Various aluminum salts, such as aluminum nitrate (B79036), aluminum chloride, and aluminum sulfate (B86663), as well as aluminum hydroxides and alkoxides, are commonly used. elsevier.esscientific.net
Aluminum Nitrate: The use of aluminum nitrate as a precursor, often in combination with urea, can lead to the formation of flower-like boehmite structures assembled from nanoplatelets. scientific.net
Aluminum Chloride: When hydrated aluminum chloride is used, 3D urchin-like superstructures composed of nanoribbons can be produced. elsevier.esscientific.net This is attributed to the dissolution and recrystallization of an aluminum oxychloride (AlOCl) intermediate. scientific.net
Aluminum Sulfate: In a water-alcohol system, aluminum sulfate can yield globe and hollow sphere morphologies of boehmite, also through a dissolution and recrystallization mechanism involving a sodium sulfate aluminum intermediate. scientific.net
Gibbsite: Commercial gibbsite, a form of aluminum hydroxide (B78521), can be transformed into boehmite via hydrothermal treatment. scielo.br The resulting morphology is influenced by the pH of the initial suspension. scielo.br
Aluminum Alkoxides: Aluminum isopropoxide is another common precursor, particularly in sol-gel routes that can be combined with hydrothermal treatment. acs.org
The anion of the aluminum salt also plays a role. For instance, in solvothermal synthesis, using aluminum nitrate tends to result in higher crystallinity compared to aluminum chloride. elsevier.es
Table 1: Influence of Precursor on Boehmite Morphology in Hydrothermal/Solvothermal Synthesis
| Precursor Material | Resulting Morphology | Reference |
| Aluminum Nitrate (with urea) | Flower-like nanostructures | scientific.net |
| Hydrated Aluminum Chloride | 3D urchin-like superstructures | scientific.net |
| Aluminum Sulfate | Globe and hollow spheres | scientific.net |
| Gibbsite | Varied by pH (e.g., elongated crystals in acidic media) | scielo.br |
| Aluminum Isopropoxide | Nanofibers | acs.org |
Role of pH in Reaction Systems
The pH of the reaction mixture is a critical parameter that exerts significant control over the morphology of the synthesized boehmite particles. scielo.brtandfonline.com By adjusting the initial pH of the hydrothermal solution, the shape of the boehmite crystals can be tuned from 1D to 2D structures. tandfonline.comtandfonline.com
Acidic Conditions (low pH): Synthesis in acidic environments typically favors the formation of elongated, one-dimensional morphologies such as needles, rods, and fibers. scielo.brtandfonline.com For example, at a pH of approximately 3, the adsorption of sulfate (SO₄²⁻) and chloride (Cl⁻) anions on specific crystal faces can lead to a fine needle-like shape. researchgate.net
Neutral to Alkaline Conditions (higher pH): As the pH increases towards neutral or alkaline, the morphology tends to shift to two-dimensional (2D) structures like platelets, rhombs, and hexagonal plates. scielo.brtandfonline.com In alkaline conditions (e.g., pH 10.5), boehmite nanoflakes have been observed. acs.org
Molecular dynamics simulations have shown that the acidity of different boehmite surfaces varies, which in turn influences the preferred particle shape as a function of pH. pnnl.gov The control of pH allows for the selective growth of certain crystal faces, thereby dictating the final particle morphology. academie-sciences.fr
Effects of Temperature and Reaction Kinetics
Temperature and reaction time are key kinetic parameters in the hydrothermal synthesis of boehmite, influencing crystallinity, particle size, and sometimes morphology. cas.czdavidpublisher.com
Temperature: Increasing the reaction temperature generally leads to higher crystallinity and larger particle sizes. davidpublisher.com For instance, boehmite prepared at 220°C can be well-crystallized and blade-like, while at 150°C, it may form irregularly shaped polycrystalline fibrils. tandfonline.com The transformation of gibbsite to boehmite is also temperature-dependent, with boehmite formation being favored at higher temperatures (e.g., 98°C) compared to gibbsite (e.g., 50°C). researchgate.net The decomposition of gibbsite into boehmite occurs in stages, with partial transformation starting around 246°C and further conversion happening at higher temperatures. elsevier.escsic.es
Reaction Time: The duration of the hydrothermal treatment also affects the final product. Longer reaction times can lead to changes in morphology, such as the evolution from nanoparticles to long fibers. nih.gov However, in some systems, temperature and time have a less pronounced effect on the elementary particle size compared to pH. tandfonline.comtandfonline.com
The kinetics of crystal growth can be significantly enhanced above the critical temperature of water, where properties like lower viscosity and dielectric constant facilitate diffusion and crystallization. davidpublisher.com
Impact of Additives and Ions on Crystallization
The introduction of various additives, including organic molecules and inorganic ions, can significantly influence the crystallization process and morphology of boehmite. scielo.br
Organic Additives: Surfactants like cetyltrimethylammonium bromide (CTAB) can act as structure-inducing agents, leading to the formation of hierarchical hollow microspheres. aip.org Polymers such as sodium polyacrylate can be used to control particle size and prevent aggregation, yielding stable colloidal suspensions of boehmite nanoparticles. nih.gov Polyols can also act as size and shape controllers, with their effectiveness depending on the number and stereochemistry of their hydroxyl groups. rsc.org
Inorganic Ions: The presence of specific anions can direct the growth of boehmite crystals. For example, sulfate ions (SO₄²⁻) in acidified solutions can selectively adsorb onto certain crystallographic planes, promoting the growth of nanorods with high aspect ratios. acs.org Acetate ions have been shown to slow the rate of boehmite formation from gibbsite and can promote the formation of lath-like crystals. scielo.brscielo.br The interaction of anions like SO₄²⁻, Cl⁻, and nitrate (NO₃⁻) with boehmite surfaces is pH-dependent and can result in different morphologies, such as needles or hexagonal shapes. researchgate.net
Sol-Gel and Precipitation Techniques for Boehmite Production
Besides hydrothermal methods, sol-gel and precipitation techniques are common routes for producing boehmite. scielo.brscielo.br
The sol-gel process typically involves the hydrolysis and condensation of aluminum alkoxides, such as aluminum isopropoxide, to form a sol (a colloidal suspension of solid particles in a liquid) which then gels. acs.org This method allows for the synthesis of boehmite nanofibers at room temperature. acs.org The resulting hydrated boehmite often consists of nano-sized crystallites. rsc.org One advantage of the sol-gel method is its ability to produce materials with high purity and high specific surface area. scielo.br Boehmite particles prepared via a facile sol-gel method using sodium aluminate as a precursor consist of flat nanostrips. acs.org
Precipitation is another widely used technique. researchgate.net This method often involves the neutralization of an aluminum salt solution with a base to precipitate aluminum hydroxide, which is then aged or thermally treated to form boehmite. cas.czcapes.gov.br Key parameters that affect the final product include pH, temperature, and aging time. capes.gov.br For instance, nanocrystalline boehmite can be produced by controlling the pH between 5 and 7 and the temperature between 60°C and 90°C. capes.gov.br The precipitation of boehmite from Bayer process liquors, which are supersaturated sodium aluminate solutions, can be achieved under atmospheric conditions at temperatures below 100°C, typically requiring seeding to initiate crystallization. researchgate.netresearchgate.netjcpr.or.kr
Emerging Synthesis Routes for Boehmite Nanomaterials
Research continues to explore novel and efficient methods for synthesizing boehmite nanomaterials with tailored properties.
One emerging approach involves a cationic–anionic double hydrolysis method . This technique, which is free of organic additives, allows for the controlled growth of boehmite with enhanced aspect ratios by adjusting the molar ratio of cationic (Al³⁺) and anionic (AlO₂⁻) aluminum sources. acs.org By varying this ratio, the morphology can be tuned from 2D flakes to 1D rods, needles, and fibers. acs.org
Another innovative route is the synthesis from recycled materials , representing a step towards a circular economy and green chemistry. nih.gov For example, boehmite particles have been successfully synthesized from the recycling of metallic can seals. nih.gov This approach not only provides a valuable material but also addresses waste management.
The use of ultrasound in conjunction with precipitation is also being explored. The application of ultrasonic waves at frequencies between 20-50 kHz can accelerate the slow precipitation process of boehmite from sodium aluminate solutions. europa.eu
Furthermore, new palladium-supported boehmite nanoparticles have been developed through a process that involves precipitating boehmite, functionalizing it with (3-chloropropyl)triethoxysilane, and then introducing a palladium complex. rsc.org
Morphological Control and Anisotropic Growth Mechanisms
Formation of Nanorods, Nanoplates, and other Anisotropic Structures
The synthesis of boehmite with distinct anisotropic morphologies, such as one-dimensional (1D) nanorods and two-dimensional (2D) nanoplates, can be achieved by controlling the synthesis environment. researchgate.net Hydrothermal and sol-gel methods are commonly employed to produce these varied structures.
Nanorods and Nanofibers: Boehmite nanorods and nanofibers are often synthesized under acidic conditions. researchgate.net For instance, the inverse phase transformation of alumina (B75360) to boehmite in a strong alkaline medium can result in the formation of boehmite nanorods with lengths of 50-350 nm and diameters of approximately 20 nm. researchgate.net The use of certain additives can also promote the formation of fibrous structures. When sodium polyacrylate is used as a size- and morphology-controlling agent in a hydrothermal synthesis at 160°C, increasing the synthesis time from 24 to 168 hours leads to the formation of long boehmite fibers (1000–2000 nm in length and about 10 nm in diameter). researchgate.netnih.govacs.org
Nanoplates and Nanosheets: In contrast, 2D structures like nanoplates and nanosheets are typically formed under basic or near-neutral pH conditions. researchgate.net An additive-free hydrothermal method using hydrated alumina gels or amorphous aluminum hydroxide powders as precursors can produce well-defined boehmite nanoplates. acs.orgosti.govacs.org The morphology of these nanoplates can be systematically varied between hexagonal and rhombic shapes by adjusting precursor concentration, pH, and synthesis temperature. acs.orgosti.govacs.org The formation of these 2D structures is attributed to the preferential growth along the lateral direction of the AlOOH layers, which is facilitated by inhibiting interlayer crystal growth. mpg.de This leads to a highly anisotropic single-crystal nanosheet structure. mpg.de
Other Anisotropic Structures: Hierarchical and more complex structures, such as flower-like superstructures and hollow microspheres, have also been synthesized. aip.orgmpg.de For example, hierarchical boehmite hollow microspheres composed of hexagonal nanoflake units can be prepared via hydrothermal synthesis using cetyltrimethylammonium bromide (CTAB) as a structure-directing agent. aip.org
The formation of these various anisotropic structures is often explained by a dissolution-reprecipitation mechanism, where a metastable intermediate phase like gibbsite may initially form and is then consumed upon the nucleation of boehmite. acs.orgosti.gov The specific morphology is then dictated by the subsequent growth process, which can involve oriented aggregation of primary nanocrystals. researchgate.netacs.org
Control of Particle Size and Shape in Boehmite Synthesis
Precise control over the particle size and shape of boehmite is essential for its application in various fields. This control is achieved by carefully manipulating several key parameters during synthesis, primarily in hydrothermal and sol-gel processes.
Effect of pH: The pH of the reaction solution is a dominant factor in determining the final morphology of boehmite nanoparticles. researchgate.net Generally, acidic conditions favor the formation of 1D nanostructures like rods and fibers, while basic conditions lead to 2D nanoplates. researchgate.net For example, hydrothermal synthesis at a pH of approximately 5 can yield 1D nanowires, whereas a pH of around 10 produces 2D nanoplatelets. researchgate.net This pH-dependent morphology is linked to the surface charges of the different crystal facets and their interaction with ions in the solution.
Effect of Temperature and Time: Synthesis temperature and duration significantly influence the crystallinity, size, and even the shape of the resulting boehmite particles. Hydrothermal treatment at 160°C for extended periods (up to 168 hours) can transform rounded nanoparticles into long fibers. researchgate.netnih.govacs.org The crystallite size of boehmite has been shown to increase with the annealing time during hydrothermal treatment. researchgate.net
Effect of Precursors and Concentration: The choice of aluminum precursor and its concentration also plays a crucial role. Using hydrated alumina gels and amorphous powders as precursors in an additive-free hydrothermal synthesis allows for the tuning of nanoplate size from under 20 nm to 5 µm by varying the precursor concentration. acs.orgosti.govacs.org The concentration of the aluminum-containing solution and the OH/Al ratio have been found to strongly influence the size of boehmite particles synthesized at room temperature. ingentaconnect.com
Role of Additives and Capping Agents: Additives, such as polymers and surfactants, are widely used to control particle growth and prevent aggregation. Sodium polyacrylate has been effectively used as a size- and morphology-controlling agent to produce stable colloidal suspensions of rounded boehmite nanoparticles and to later form fibers with increased reaction time. researchgate.netnih.govacs.org Polyols have also been successfully employed as size and shape controllers in sol-gel routes. researchgate.netrsc.org The effectiveness of these acyclic polyols depends on the number of hydroxyl groups and their stereochemistry, which influences their complexing ability and leads to variations in the nanoparticle aspect ratio. researchgate.netrsc.org The use of these agents can restrict particle growth, leading to narrower particle size distributions. researchgate.net
The table below summarizes the influence of various synthesis parameters on the morphology of boehmite nanostructures based on findings from different studies.
| Parameter | Variation | Resulting Morphology | Synthesis Method |
| pH | Acidic (approx. 5) | 1D Nanowires/Nanorods | Hydrothermal |
| Basic (approx. 10) | 2D Nanoplatelets | Hydrothermal | |
| Synthesis Time | 24 hours (with Sodium Polyacrylate) | Rounded Nanoparticles (15-40 nm) | Hydrothermal |
| 168 hours (with Sodium Polyacrylate) | Long Nanofibers (1000-2000 nm) | Hydrothermal | |
| Additives | Polyols (e.g., Xylitol) | Modified morphologies with increased (101) faces | Sol-Gel |
| Cetyltrimethylammonium Bromide (CTAB) | Hierarchical Hollow Microspheres | Hydrothermal | |
| Precursor Concentration | 0.01 M to 1 M Al³⁺ | Nanoplates (size from <20 nm to 5 µm) | Hydrothermal |
Phase Transformations of Boehmite to Transition Aluminas and Alpha Alumina
Dehydration Pathways and Structural Evolution of Boehmite
The initial step in the transformation of boehmite is its dehydration, a process that involves the removal of structural water and leads to significant changes in its crystalline structure. acs.orgiucr.org This process, often studied through thermogravimetric analysis (TGA), typically shows a major weight loss corresponding to the conversion of boehmite (AlOOH) to γ-Al2O3. scispace.comacs.org For instance, TGA of a pseudo-boehmite sample showed a significant weight loss between 350°C and 550°C, attributed to the condensation of adjacent Al-OH groups. capes.gov.br
The structural evolution begins with the removal of water molecules, causing a collapse of the boehmite structure. acs.org This dehydration involves the condensation of both Al2OH (bridging hydroxyls) and AlOH (terminal hydroxyls) groups. capes.gov.br Studies using solid-state NMR have shown that the bridging Al2OH groups tend to condense at lower temperatures (around 350°C) compared to the terminal AlOH groups (around 550°C). capes.gov.bracs.org This initial transformation results in a highly disordered material, which then reorganizes into the first transition alumina (B75360) phase, γ-Al2O3. lcr-carmen.fr The resulting γ-alumina inherits a "memory" of the boehmite precursor's structure. acs.org
The dehydration process can be summarized in two major theoretical steps:
Structural Collapse : This occurs through hydrogen transfers and the extraction of water molecules. acs.org
Aluminum Migration : Following the collapse, aluminum ions migrate to form the characteristic structure of γ-alumina. acs.org
The table below outlines the key events during the dehydration of boehmite.
| Temperature Range (°C) | Event | Structural Implication |
| 110 - 300 | Desorption of "physisorbed" water | Removal of non-structural water from the surface. capes.gov.brresearchgate.net |
| 350 - 550 | Dehydration (Dehydroxylation) | Condensation of structural -OH groups, forming water. capes.gov.br |
| ~400 - 500 | Onset of phase transformation | Lattice changes begin, leading to the formation of γ-Al2O3. acs.org |
| >500 | Formation of γ-Al2O3 | Boehmite is completely converted to γ-Al2O3. elsevier.esacs.org |
Formation of Gamma-Alumina and Other Transition Phases (δ, χ, θ)
Upon heating, boehmite transforms into a series of metastable transition aluminas. The specific sequence and the temperatures at which these phases appear can vary. core.ac.uk
Gamma-Alumina (γ-Al2O3): This is the first transition phase, typically forming at temperatures between 450°C and 550°C. elsevier.esmdpi.com The conversion from boehmite to γ-Al2O3 is generally complete by 500-600°C. scispace.comacs.org γ-Al2O3 derived from boehmite often exhibits a tetragonally distorted spinel structure rather than a perfect cubic one. acs.orgacs.org It possesses a high surface area and is catalytically important. acs.org
Delta-Alumina (δ-Al2O3): As the temperature increases, γ-Al2O3 transforms into δ-Al2O3. This phase is often described as a superstructure of γ-Al2O3. scispace.comscielo.br In-situ XRD studies have shown that γ-Al2O3 and δ-Al2O3 can coexist at temperatures up to 950°C. elsevier.es Some studies indicate the formation of δ-Al2O3 from γ-Al2O3 at around 850°C. scispace.com Other research suggests that instead of a distinct δ-phase, the transformation from γ- to θ-alumina proceeds through various "δ-states". researchgate.net A well-crystallized δ-alumina can be prepared, and it possesses a large tetragonal structure. cambridge.org
Chi-Alumina (χ-Al2O3): The formation of χ-alumina is typically associated with the thermal decomposition of gibbsite. However, under certain conditions, such as when gibbsite transforms to boehmite as an intermediate, the subsequent transformation pathway can be influenced. scielo.br The direct transformation sequence from boehmite usually prioritizes the γ-δ-θ path. nih.gov
Theta-Alumina (θ-Al2O3): This phase forms at higher temperatures, generally above 950°C, from the preceding δ-phase. elsevier.es The transformation to θ-Al2O3 is considered continuous from the δ-states. researchgate.net The θ-phase has a monoclinic structure and represents a more ordered state compared to the gamma and delta phases. scispace.comresearchgate.net The final transformation to the stable α-Al2O3 occurs from the θ-phase at temperatures typically above 1050-1200°C. elsevier.es
The following table summarizes the approximate temperature ranges for the formation of these transition alumina phases from boehmite.
| Transition Phase | Formation Temperature Range (°C) | Precursor Phase |
| γ-Alumina | 450 - 850 elsevier.esacs.orgacs.org | Boehmite |
| δ-Alumina | 850 - 1080 elsevier.esscispace.com | γ-Alumina |
| θ-Alumina | >950 - 1200 elsevier.esresearchgate.net | δ-Alumina |
| α-Alumina | >1050 - 1200 elsevier.es | θ-Alumina |
Mechanisms of Topotactic and Pseudomorphic Transformations
The transformations from boehmite to transition aluminas are characterized by specific crystallographic relationships between the parent and product phases, a phenomenon known as topotaxy. acs.orgresearchgate.net This means the crystal lattice of the product phase has a preferred orientation relative to the lattice of the reactant.
Topotactic Transformation: The transformation of boehmite to γ-Al2O3 is a well-documented example of a topotactic reaction. acs.orgresearchgate.net Theoretical models suggest this occurs in steps involving dehydration, contraction/translation of the lattice, and subsequent migration of aluminum atoms. researchgate.netenseignementsup-recherche.gouv.fr This preserves a structural relationship, where the oxygen sublattice of boehmite transforms into the close-packed oxygen array of γ-alumina, while aluminum cations redistribute within the available tetrahedral and octahedral sites. acs.org
Two primary mechanisms have been proposed for the boehmite to γ-alumina transformation:
Collapse Mechanism: This involves the formation of voids due to dehydration, followed by a structural collapse. iucr.org
Reaction Mechanism: This proposes that the dehydrated space is partially occupied by diffusing aluminum atoms in the initial stages, which is considered more energetically favorable as it involves smaller lattice distortions. iucr.org Experimental observations tend to support the reaction mechanism. iucr.org
Influence of Synthesis Conditions and Crystallite Characteristics on Phase Transitions
The temperatures and pathways of phase transitions are not fixed but are significantly influenced by the properties of the starting boehmite, which are in turn controlled by its synthesis conditions. core.ac.uk
Crystallite Size: The size of the boehmite crystallites has a profound effect on transformation temperatures.
γ-Al2O3 Formation: The temperature required to transform boehmite into γ-alumina is dependent on the hydrogen-bond length within the boehmite, which itself is a function of crystallite size. researchgate.netacs.org
θ- to α-Al2O3 Transition: An increase in the initial boehmite crystallite size leads to an increase in the θ- to α-Al2O3 transition temperature. rsc.orgnih.gov This is because larger boehmite crystallites result in larger transition alumina grains, and the diffusion of hydroxyls required for the final transformation becomes more difficult. researchgate.netacs.org Conversely, the transition from γ- to θ-Al2O3 occurs at a lower temperature as the boehmite crystallite size increases. nih.gov
Crystallite Shape and Morphology: The shape of the boehmite crystallites, determined by synthesis conditions like pH, also governs the transformation temperature. For a similar crystallite size (e.g., ~4.5 nm), hexagonal crystallites (formed at acidic pH) were found to have a higher transformation temperature (315°C) compared to rhombus-shaped crystallites (formed at basic pH), which transformed at 270°C. core.ac.uk This is attributed to the ratio of lateral to basal surfaces, with larger lateral surfaces leading to lower transformation temperatures. core.ac.uk
Synthesis Conditions (pH, Temperature):
pH: The pH during precipitation of boehmite determines the resulting crystallite morphology. Acidic conditions (pH 4.5) can produce hexagonal crystallites, neutral conditions (pH 6.5) can lead to rhombus shapes with a certain lateral surface percentage, and basic conditions (pH ~9) can yield different rhombus morphologies. core.ac.uk Pure pseudo-boehmite phase is typically obtained in a pH range of 6.0 to 9.0. researchgate.net
Hydrothermal Treatment: The temperature and duration of hydrothermal treatment used to synthesize boehmite can control its crystallinity and crystallite size. rsc.orgysxbcn.com Increasing the hydrothermal temperature leads to better-crystallized boehmite with larger crystallites, which in turn affects the subsequent phase transition temperatures. ysxbcn.com
The table below illustrates the effect of crystallite characteristics on transformation temperatures.
| Boehmite Characteristic | Synthesis Condition (Example) | Effect on Transformation Temperature |
| Size | Increasing hydrothermal treatment time/temperature rsc.orgcore.ac.uk | Increases θ- to α-Al2O3 transition temperature acs.orgrsc.org |
| Shape | pH 4.5 (Hexagonal) vs. pH 9.0 (Rhombus) core.ac.uk | Hexagonal shape leads to higher boehmite-to-alumina transition temperature core.ac.uk |
| Surface Ratio | Larger lateral surface area core.ac.uk | Lowers the boehmite-to-alumina transition temperature core.ac.uk |
Advanced Characterization of Boehmite-Derived Alumina Phases
A combination of advanced characterization techniques is necessary to fully understand the complex structural evolution during boehmite's transformation.
X-Ray Diffraction (XRD): XRD is a primary tool for identifying the different crystalline phases of alumina. elsevier.esiaea.org High-temperature, in-situ XRD allows for the direct observation of phase transformations as they occur. elsevier.es However, due to severe peak overlap in patterns containing multiple transition aluminas, unambiguous phase identification can be difficult with XRD alone. scispace.comiaea.org The Rietveld refinement method is a powerful analytical technique applied to XRD data to quantify the weight percentage of each phase in a mixture, as well as to determine lattice parameters and crystallite sizes. core.ac.ukscispace.com
Electron Microscopy (TEM/SEM): Transmission and Scanning Electron Microscopy provide direct visualization of the morphology, size, and texture of the alumina particles. scielo.brnih.gov TEM has been crucial in confirming the pseudomorphic nature of the transformations, showing that the shape of the alumina particles mimics that of the precursor boehmite. scielo.br In-situ TEM can even be used to observe the transformation from boehmite to γ-alumina induced by electron beam irradiation. iucr.org
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 27Al MAS NMR is particularly valuable for probing the coordination environment of aluminum atoms. lcr-carmen.frnih.gov It can distinguish between aluminum in tetrahedral (AlO4), pentahedral (AlO5), and octahedral (AlO6) coordination. capes.gov.bracs.org Studies on dehydrating pseudo-boehmite show the appearance of 4-coordinate Al sites as low as 300°C, with 4-, 5-, and 6-coordinate intermediates forming between 350-500°C. capes.gov.bracs.org 1H NMR is used to monitor the different types of hydroxyl groups and their removal during dehydration. capes.gov.brresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides complementary information to XRD for distinguishing between the various transition alumina polymorphs, as each phase has a characteristic IR spectrum. researchgate.netiaea.orgosti.gov
| Technique | Information Obtained | Key Findings |
| XRD (with Rietveld Refinement) | Phase identification, quantification, lattice parameters, crystallite size. scispace.com | Confirms the sequence γ → δ → θ → α and allows quantification of coexisting phases at different temperatures. elsevier.esscispace.com |
| TEM/SEM | Particle morphology, size, texture, confirmation of pseudomorphism. scielo.br | Shows that alumina particles retain the shape of the original boehmite crystallites. scielo.br |
| 27Al MAS NMR | Aluminum coordination (tetrahedral, octahedral, etc.). capes.gov.bracs.org | Reveals the formation of four- and five-coordinate Al sites during the transition to γ-Al2O3. capes.gov.br |
| 1H NMR | Nature and condensation of different hydroxyl (-OH) groups. capes.gov.br | Distinguishes between bridging and terminal -OH groups and their different condensation temperatures. capes.gov.br |
| IR Spectroscopy | Fingerprint identification of different alumina polymorphs. iaea.org | Complements XRD for unambiguous phase characterization. iaea.org |
Surface Chemistry and Interfacial Phenomena of Boehmite
Surface Hydroxyl Group Distribution and Reactivity
The surface of boehmite is covered with hydroxyl (-OH) groups, which are crucial to its surface chemistry and reactivity. aip.org These hydroxyl groups can be categorized based on their coordination to the aluminum atoms on the crystal lattice. The (010) crystal plane of boehmite is known to be covered with hydroxyl groups. aip.org
The distribution and type of these hydroxyl groups can vary. For instance, pseudo-boehmite, a poorly crystalline form of boehmite, is suggested to have two main types of 6-coordinate aluminum sites, which are comparable to the Type IB and Type IIB sites proposed for γ-alumina. researchgate.net In crystalline boehmite, these two types of Al-OH sites are understood to exist in a 1:1 ratio. researchgate.net The reactivity of these surface hydroxyl groups is influenced by factors such as calcination temperature. hanrimwon.com Increasing the calcination temperature can lead to dehydroxylation, which in turn affects the material's adsorption properties. hanrimwon.com However, when suspended in water, the hydroxyl groups can be regenerated on the surface. hanrimwon.com
The reactivity of these hydroxyl groups allows for chemical bonding with various molecules. For example, they can react with epoxy groups in a polymer matrix, influencing the cross-link density and interfacial properties of the resulting composite material. dlr.de The hydroxyl groups on the boehmite surface can also form hydrogen bonds with hydrogen ions in an aqueous solution, leading to a positively charged surface that can adsorb anions. aip.org The density and reactivity of these surface hydroxyl groups are key factors in the adsorption capacity of boehmite for various species. aip.orghanrimwon.com
Density functional theory-based molecular dynamics (DFT-MD) studies of the boehmite (101) surface, which is a stepped surface, have identified monocoordinated (μ1) OH groups at the step edges and dicoordinated (μ2) OH groups along the terraces. acs.org The relative concentrations of different hydroxyl species at this surface were found to be 0.48 μ2-OH, 0.26 μ1-OH2, 0.24 μ1-OH, and 0.02 μ2-OH2. acs.org
Acid-Base Properties of Boehmite Surfaces
The hydroxyl groups on the boehmite surface exhibit amphoteric behavior, meaning they can act as either an acid or a base. This gives the boehmite surface distinct acid-base properties. When boehmite is in an aqueous environment, its surface hydroxyl groups, also known as aluminol groups, are formed by the sorption of water molecules onto the surface aluminum ions. researchgate.net
The point of zero charge (PZC) is a critical parameter that describes the pH at which the net surface charge of the material is zero. For boehmite, the PZC is reported to be around 10.1. researchgate.net This high PZC indicates that in most environmental conditions (typically with pH values below 10.1), the boehmite surface will be predominantly positively charged. researchgate.net This positive surface charge facilitates the adsorption of negatively charged species (anions). researchgate.net
Potentiometric titrations have been used to study the acid-base properties of the boehmite/water interface. nih.gov These studies have quantified the proton exchange capacity and the intrinsic equilibrium constants for the protonation and deprotonation reactions of the surface hydroxyl groups. nih.gov It was found that the boehmite surface has a significantly higher proton exchange capacity per surface area unit compared to aged γ-Al2O3. nih.gov
The acid-base reactions at the boehmite surface can be represented by the following equilibria:
≡AlOH + H⁺ ⇌ ≡AlOH₂⁺ (protonation)
≡AlOH ⇌ ≡AlO⁻ + H⁺ (deprotonation)
Interactions with Aqueous Species and Environmental Interfaces
The charged surface of boehmite allows for significant interaction with various aqueous species, making it relevant for environmental applications. Due to its high point of zero charge (PZC) of 10.1, boehmite surfaces are typically positively charged in most natural water environments, leading to a strong affinity for anions. researchgate.net
Boehmite has been shown to readily adsorb oxyanions such as selenate, selenite, and chromate (B82759) through electrostatic interactions, forming outer-sphere complexes. researchgate.net It can also bind arsenate via ligand-exchange, forming inner-sphere complexes. researchgate.net Furthermore, boehmite is a promising adsorbent for metal ions and natural organic matter (NOM), like humic acid. researchgate.net The interaction with humic acid is particularly strong due to the high PZC of boehmite. researchgate.net
Spectroscopic studies combined with density functional theory (DFT) calculations have provided detailed insights into the molecular-level interactions. For instance, the adsorption of oxalate (B1200264) on boehmite has been studied using ATR-FTIR spectroscopy, revealing the formation of inner-sphere complexes. geologyscience.ru Similarly, the interaction with antimony (Sb) oxyanions has been investigated, showing that Sb(III) forms outer-sphere complexes while Sb(V) forms inner-sphere complexes, with the specific complexation being facet-dependent. nih.gov
The morphology of boehmite nanoparticles also plays a significant role in their interaction with environmental contaminants. For example, boehmite with a 2D small sheet-like structure has demonstrated a high adsorption capacity for Cr(VI) and nitrates. researchgate.net This highlights the importance of controlling the synthesis of boehmite to optimize its performance in environmental remediation applications.
Surface Modification Strategies for Enhanced Functionality
To improve the compatibility and performance of boehmite in various applications, particularly in polymer composites, its surface is often modified. These modifications aim to alter the surface chemistry, for example, by introducing new functional groups that can enhance dispersion and interfacial adhesion.
One common strategy for modifying the boehmite surface is through the use of organic acids, especially carboxylic acids. google.comcambridge.org The carboxylic acid group can bond to the boehmite surface, leaving the organic part of the molecule to interact with the surrounding medium. google.com This method can be used to compatibilize boehmite nanoparticles for dispersion in non-aqueous and alkaline aqueous systems. cambridge.org
For example, modifying boehmite with acetic acid can reduce the surface reactivity by replacing the reactive hydroxyl groups with non-reactive methyl groups. dlr.de This can prevent strong bonding between the boehmite particles and a polymer matrix, which can be desirable in certain applications to control the properties of the interphase. dlr.de Other organic acids like acrylic acid and diethylphosphoric acid have also been used to create stable aqueous dispersions of boehmite nanoparticles. researchgate.net The choice of the organic acid can be tailored to achieve specific surface properties and interactions. dlr.de
Silane (B1218182) coupling agents are another important class of molecules used for the surface modification of boehmite. researchgate.net These molecules have the general structure Y-R-SiX₃, where Y is an organofunctional group, R is a linker, and X is a hydrolyzable group (e.g., alkoxy). qingdaopengfeng.com The hydrolyzable groups react with the surface hydroxyl groups of boehmite, forming stable covalent bonds, while the organofunctional group can react or interact with a polymer matrix. researchgate.netshinetsusilicone-global.com
Commonly used silane coupling agents for boehmite include 3-(trimethoxysilyl)propylmethacrylate (3MPS) and vinyltri(2-methoxyethoxy)silane (VTMES). researchgate.net The modification of boehmite with silanes can lead to a hydrophobic surface, reducing water adsorption. researchgate.net The choice of the silane and the modification conditions, such as preheating the boehmite to control the concentration of surface hydroxyl groups, can influence the final surface characteristics. researchgate.net The use of silane coupling agents can significantly improve the dispersion of boehmite in polymers and enhance the interfacial adhesion between the filler and the matrix. unt.eduunt.edu
Surface treatments have a profound impact on the dispersion of boehmite nanoparticles and their interfacial adhesion with polymer matrices. Untreated boehmite nanoparticles have a high surface energy and a tendency to agglomerate due to strong interparticle attractive forces. dlr.de Surface modification can mitigate this agglomeration, leading to a more uniform dispersion of the nanoparticles within the polymer. researchgate.net
Improved dispersion is crucial for achieving enhanced mechanical properties in polymer nanocomposites. For example, surface modification of boehmite with taurine (B1682933) has been shown to reduce the viscosity increase in epoxy resins compared to unmodified boehmite, indicating better particle-resin interactions. dlr.de Similarly, treatment with silane coupling agents can improve the compatibility between the hydrophilic boehmite and a hydrophobic polymer matrix, leading to better dispersion and interfacial adhesion. researchgate.netsci-hub.se
Advanced Research Applications of Boehmite Based Materials
Catalysis and Catalytic Support Systems
Boehmite and its derivatives are pivotal in the field of catalysis, primarily serving as robust catalyst supports. Their utility stems from a combination of desirable physicochemical properties, including high surface area, tunable porosity, and thermal stability. The synthesis process of boehmite significantly influences its morphology, structure, and surface characteristics, which in turn dictates its performance in catalytic applications.
Role of Boehmite Porosity and Surface Area in Catalysis
The efficacy of a heterogeneous catalyst is intrinsically linked to its surface area and porosity. A high specific surface area provides a greater number of active sites for catalytic reactions to occur, thereby enhancing the reaction rate. Boehmite can be synthesized to possess a high specific surface area, with some methods yielding materials with surface areas as high as 448 m²/g. nih.gov The porous nature of boehmite allows for the diffusion of reactants to the active sites within the catalyst structure and the subsequent diffusion of products away from these sites.
The pore structure of boehmite-derived materials, particularly the mesoporous varieties, is crucial for efficient mass transfer during catalysis. acs.org For instance, in fluid catalytic cracking (FCC) catalysts, a well-developed mesoporous structure within the boehmite-derived alumina (B75360) matrix facilitates the cracking of large hydrocarbon molecules. ijcce.ac.ir The crystallite size of the initial boehmite material plays a significant role in determining the pore size and distribution in the final transitional alumina, which is a key factor in its catalytic performance. mdpi.com
Boehmite-Derived Gamma-Alumina in Catalytic Processes
Boehmite is a critical precursor for the production of gamma-alumina (γ-Al2O3), one of the most widely used catalyst supports in the chemical and petrochemical industries. biointerfaceresearch.comrsc.org The transformation of boehmite to gamma-alumina typically occurs through calcination at temperatures ranging from 450 to 750 °C. nih.gov This process involves a topotactic transformation, where the resulting gamma-alumina largely retains the morphology of the parent boehmite. rsc.org
Gamma-alumina derived from boehmite exhibits a high surface area, well-defined pore structure, and appropriate surface acidity, making it an excellent support for a variety of catalytic metals. thepharmajournal.comresearchgate.net The thermal treatment of boehmite can be controlled to produce gamma-alumina with tailored properties, such as specific surface area and pore volume, to optimize its performance for specific catalytic applications. ijcce.ac.iracs.org For example, boehmite-derived gamma-alumina is a key component in catalysts used for petroleum refining, automotive exhaust treatment, and various chemical syntheses. nih.gov
Specific Catalytic Reactions Supported by Boehmite and its Derivatives
Boehmite and its derivatives, particularly gamma-alumina, serve as supports for a wide array of catalytic reactions. The surface of boehmite, rich in hydroxyl groups, can be functionalized to anchor catalytic species. researchgate.net
One significant application is in C-C coupling reactions , such as the Suzuki-Miyaura and Heck-Mizoroki reactions. Palladium complexes supported on boehmite nanoparticles have demonstrated excellent activity and reusability as catalysts for these reactions. nih.govresearchgate.netrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of catalytic efficiency. researchgate.netrug.nl
| Aryl Halide | Boronic Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Phenylboronic acid | PEG-400 | 80 | 10 | 96 |
| 4-Bromoanisole | Phenylboronic acid | PEG-400 | 80 | 70 | 74 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PEG-400 | 80 | 92 | 97 |
| 4-Bromobenzonitrile | Phenylboronic acid | PEG-400 | 80 | 94 | 100 |
Another important application is in epoxidation reactions . Boehmite-derived gamma-alumina nanorods have been shown to be active and selective heterogeneous catalysts for the epoxidation of alkenes using environmentally friendly hydrogen peroxide. nih.gov The high surface area and specific nanostructure of these materials contribute to their catalytic performance and reusability. nih.govcienve.org.tw
Furthermore, alkali-enhanced boehmite has been effectively used for the catalytic hydrolysis of carbonyl sulfide (B99878) (COS) at low temperatures. researchgate.net Modification with potassium hydroxide (B78521) significantly improves the conversion of COS to hydrogen sulfide. researchgate.netresearchgate.net This demonstrates the potential of modified boehmite catalysts in industrial gas purification processes. researchgate.netmdpi.com
Adsorption and Separation Processes
The surface chemistry of boehmite makes it an effective adsorbent for various ions and contaminants from aqueous solutions. Its high surface area and abundance of surface hydroxyl groups provide active sites for the binding of different chemical species.
Mechanisms of Ion Adsorption on Boehmite Surfaces
The adsorption of ions onto boehmite surfaces is governed by several mechanisms, including surface complexation, electrostatic attraction, and ion exchange. nih.gov The surface of boehmite in aqueous suspension is covered with hydroxyl groups (Al-OH), which can act as binding sites for ions.
The primary mechanism for the adsorption of many anions, particularly oxyanions, is through the formation of surface complexes . These can be categorized as outer-sphere and inner-sphere complexes.
Outer-sphere complexes involve the electrostatic attraction between the charged surface of the boehmite and the adsorbing ion, with a layer of water molecules separating the two. nih.gov
Inner-sphere complexes involve the direct bonding of the ion to the aluminum centers on the boehmite surface, displacing surface hydroxyl groups. nih.gov This type of bonding is stronger and more specific. The formation of inner-sphere complexes can be further distinguished as monodentate (the ion binds to one aluminum center) or bidentate (the ion binds to two aluminum centers). nih.gov
The pH of the solution plays a crucial role in the adsorption process as it affects both the surface charge of the boehmite and the speciation of the adsorbing ion. researchgate.net Generally, the surface of boehmite is positively charged at acidic pH, favoring the adsorption of anions. nih.gov
Selective Adsorption of Contaminants (e.g., Oxyanions)
Boehmite and its modified forms have shown high selectivity and capacity for the removal of various contaminants, especially oxyanions, from water. nih.gov This is of significant environmental importance for the remediation of contaminated water sources.
Boehmite has been extensively studied for the adsorption of hazardous oxyanions such as:
Chromate (B82759) (CrO₄²⁻): Studies have shown that chromate primarily forms outer-sphere complexes on the boehmite surface over a wide pH range. nih.gov However, under acidic conditions, a fraction of inner-sphere monodentate and bidentate complexes can also form. nih.gov
Arsenate (AsO₄³⁻) and Arsenite (AsO₃³⁻): Boehmite and its calcined derivatives (alumina) are effective in removing arsenic species from water. sylzyhg.comnih.gov The adsorption capacity is influenced by the morphology and surface area of the adsorbent. rsc.orgsylzyhg.com
Phosphate (B84403) (PO₄³⁻): Boehmite exhibits a strong affinity for phosphate ions, which can be adsorbed through ion exchange with surface hydroxyl groups. researchgate.net This makes it a promising material for phosphate recovery and prevention of eutrophication. researchgate.net
Vanadate (B1173111) (VO₄³⁻): Mesoporous boehmite has demonstrated a high adsorption capacity for vanadate ions, which can be attributed to the formation of complexes with coordinatively unsaturated aluminum centers on the surface. thepharmajournal.comnih.gov
The selective adsorption capabilities of boehmite make it a valuable material for targeted water treatment applications. nih.gov
| Oxyanion | Adsorbent | Maximum Adsorption Capacity | Optimal pH | Primary Adsorption Mechanism |
|---|---|---|---|---|
| Chromate (Cr(VI)) | Boehmite | - | Acidic | Outer-sphere complexation, Inner-sphere complexation (acidic) nih.gov |
| Arsenate (As(V)) | Boehmite (microspindle) | - | - | Surface complexation, Electrostatic interaction sylzyhg.com |
| Phosphate (PO₄³⁻) | Granulated Boehmite | - | - | Ion exchange, Spontaneous and exothermic process researchgate.net |
| Antimonate (Sb(V)) | Pseudo-boehmite | 75.25 mg/g | 3.0 - 5.0 | Surface complexation, Electrostatic attraction, Hydrogen bonding nih.gov |
| Vanadate (V(V)) | Mesoporous Boehmite | 3.28 mmol/g | - | Coordination with surface Al centers thepharmajournal.comnih.gov |
Nanocomposite Materials and Polymer Reinforcement
Boehmite nanoparticles are increasingly utilized as functional fillers to create high-performance polymer nanocomposites. Their unique properties, including high aspect ratio, surface hydroxyl groups for functionalization, and reinforcing capabilities, make them an attractive alternative to other nanofillers. dntb.gov.uaresearchgate.net
The effective incorporation of boehmite nanofillers into polymeric matrices is crucial for achieving desired property enhancements. The primary challenge is to overcome the tendency of nanoparticles to agglomerate and to ensure strong adhesion between the hydrophilic filler and the often hydrophobic polymer matrix. researchgate.net
Several methods are employed to disperse boehmite into various polymers:
Melt Compounding: This is a common industrial technique where boehmite is mixed with a thermoplastic polymer in its molten state using equipment like extruders or internal mixers. researchgate.net
Solution Blending: The polymer is dissolved in a suitable solvent, and boehmite nanoparticles are dispersed in the solution, followed by removal of the solvent.
In-situ Polymerization: Polymerization is initiated in the presence of dispersed boehmite nanoparticles, allowing the polymer chains to grow around the fillers, which can lead to better dispersion. researchgate.net
Latex Compounding: Boehmite is dispersed in a polymer latex (a stable dispersion of polymer microparticles in an aqueous medium) before coagulation and drying. researchgate.net
To improve dispersion and interfacial adhesion, the surface of boehmite is often modified. This can be achieved by treating the nanoparticles with coupling agents, such as silanes or acids, which can react with the surface hydroxyl groups of boehmite and create a more compatible interface with the polymer matrix. researchgate.netsemanticscholar.org
Mechanical Properties: The incorporation of boehmite can lead to substantial increases in tensile strength, flexural strength, and impact strength. For example, polypropylene (B1209903) (PP) composites containing boehmite modified with a phthalate (B1215562) coupling agent showed a 14.4% increase in flexural strength and a 30.6% increase in impact strength compared to pure PP. plaschina.com.cn The effectiveness of the reinforcement strongly depends on the degree of dispersion and the quality of the interface between the boehmite and the polymer. researchgate.net
Barrier Properties: Boehmite nanoplatelets are particularly effective at enhancing the barrier properties of polymers against gases and liquids. When well-dispersated and oriented perpendicular to the direction of permeation, these platelets create a tortuous path that significantly hinders the diffusion of small molecules. acs.org In one study, incorporating boehmite nanoplatelets into an epoxidized natural rubber (ENR) matrix resulted in a 90% reduction in nitrogen (N₂) permeability. acs.org This makes boehmite-polymer composites highly suitable for applications in packaging, protective coatings, and fuel tanks.
| Polymer Matrix | Boehmite Loading | Property Enhanced | Improvement |
| Polypropylene (PP) | Not Specified | Flexural Strength | +14.4% plaschina.com.cn |
| Polypropylene (PP) | Not Specified | Impact Strength | +30.6% plaschina.com.cn |
| Epoxidized Natural Rubber (ENR) | Not Specified | Gas Barrier (N₂) | 90% reduction in permeability acs.org |
| Cycloaliphatic Epoxy Oligosiloxane (CEOS) | 2 wt.% | Glass Transition Temp. | Shifted from 30 °C to 73 °C semanticscholar.org |
The "interphase" is the region of material between the bulk polymer matrix and the boehmite nanofiller surface. The properties of this region are distinct from both the filler and the matrix and play a critical role in determining the final performance of the nanocomposite, particularly in stress transfer and load-bearing capabilities. elsevierpure.com
Characterizing this nanoscale region requires advanced analytical techniques:
Dynamic Mechanical Analysis (DMA): This technique measures the viscoelastic properties of the composite as a function of temperature. Changes in the glass transition temperature (Tg) and storage modulus can provide insights into the mobility of polymer chains near the filler surface, indicating the extent of interaction. researchgate.net
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the dispersion of nanoparticles and the morphology of the interphase region.
Spectroscopy: Techniques like solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can probe the chemical interactions between the polymer and the boehmite surface, identifying specific chemical bonds formed at the interface. polympart.ir
Rheological Analysis: Measuring the flow behavior of the polymer melt can reveal information about the filler-polymer network and the strength of interfacial interactions. polympart.ir
These characterization methods are essential for understanding how surface modifications and processing conditions affect the interphase structure and, consequently, the macroscopic properties of the nanocomposite. elsevierpure.com
Emerging High-Performance Material Applications
Boehmite is a fundamentally important precursor for the synthesis of various high-performance aluminum oxides (aluminas). Through controlled heating (calcination), boehmite undergoes a series of phase transformations, ultimately converting to the most stable form, α-alumina (corundum). wikipedia.org This process allows for the production of advanced ceramics with tailored microstructures and properties. uni-bremen.de
The sequence of transformations is generally as follows: Boehmite (γ-AlOOH) → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃
The morphology of the initial boehmite precursor, such as nanorods, nanosheets, or hollow spheres, can be retained or can influence the microstructure of the final ceramic product. researchgate.net This "morphology inheritance" is a key advantage in fabricating advanced ceramics with specific architectures.
Applications include:
Ceramic Membranes: Boehmite sols are used to create graded γ-alumina interlayers in high-performance gas separation membranes. These layers provide a smooth, defect-free surface for the deposition of the final selective layer. rsc.org
Solid Electrolytes: By using rod-shaped boehmite as a precursor, it is possible to fabricate β"-alumina ceramics with a preferred grain orientation. researchgate.net This orientation enhances ionic conductivity, making the material suitable for applications in solid-state batteries. researchgate.net
Catalyst Supports: The high surface area of transition aluminas derived from boehmite makes them excellent supports for catalysts used in various industrial chemical processes.
| Boehmite Precursor Form | Application | Resulting Material/Benefit |
| Size-controlled sols | Gas separation membranes | Defect-free γ-alumina interlayer for high H₂ selectivity. rsc.org |
| Rod-shaped nanoparticles | Solid electrolytes | Oriented β"-alumina ceramics with enhanced ionic conductivity. researchgate.net |
| Various nanostructures | General ceramics/catalysts | Controlled microstructure and high surface area in final alumina product. uni-bremen.deresearchgate.net |
Coatings and Functional Films
Boehmite is increasingly utilized in the formulation of advanced coatings and functional films due to its unique combination of physical and chemical properties. Its application in this field leverages its high-temperature stability, mechanical strength, and specific surface characteristics. Boehmite nanoparticles, in particular, serve as functional fillers and precursors for creating specialized films with tailored properties. torminerals.com
Research has demonstrated that the morphology of boehmite nanoparticles significantly influences the characteristics of the resulting films and coatings. scientific.net The aspect ratio of these particles is a critical factor in determining the final structure and performance. For instance, fibrous boehmite particles with high aspect ratios (over 50) tend to aggregate in parallel, forming slit-like micropores. In contrast, plate-like or rod-like particles with lower aspect ratios (below 10) aggregate randomly, creating mesoporous structures. scientific.net This control over porosity is crucial for applications requiring specific permeability or surface area.
The uniform crystal structure and controlled particle size distribution of boehmite are fundamental to achieving smooth and consistent coatings. torminerals.com These coatings can enhance properties such as scratch and mar resistance, thermal conductivity, and high-temperature stability up to 300°C. torminerals.com Furthermore, boehmite can be surface-treated or functionalized to improve its dispersion in both water-based and solvent-based systems, broadening its applicability. torminerals.comresearchgate.net In composite films, such as those with a polyurethane matrix, functionalized boehmite nanoparticles have been shown to significantly increase hardness and abrasion resistance. researchgate.net
Transparent and nanoporous films can be fabricated through the self-assembly of boehmite nanofibres. rsc.org These films can be transformed into various phases of alumina (γ-Al₂O₃, θ-Al₂O₃, and α-Al₂O₃) through calcination at different temperatures, while still retaining the original film shape. rsc.orgresearchgate.net This process is valuable for creating ceramic thin films with specific crystalline structures and properties.
The following table summarizes the influence of boehmite nanoparticle morphology on coating and film properties based on research findings. scientific.net
| Nanoparticle Shape | Aspect Ratio | Aggregation Behavior | Resulting Pore Structure | Key Properties |
| Fibrous | > 50 | Parallel | Slit-like Micropores | Low gas permeability, High thermostability, Low thermal expansion in composites |
| Plate-like / Rod-like | < 10 | Random | Mesopores | Higher gas permeability compared to fibrous particles |
Specialized Applications in Energy Systems
In the field of energy systems, boehmite-based materials are pivotal in enhancing the safety and efficiency of energy storage devices, particularly lithium-ion batteries. zc-newmaterials.com It is also being explored for applications in other energy systems, such as fuel cells. xr-activatedalumina.com
The primary application of boehmite in lithium-ion batteries is as a coating material for the separator and electrodes. funcmater.com The separator is a critical component that prevents short circuits between the anode and cathode. Coating the standard polyolefin (PP/PE) separator with a thin layer of boehmite significantly improves its performance and safety profile. avant-al.comavant-al.com
Key advantages of using boehmite as a separator coating include:
Enhanced Thermal Stability: Boehmite coatings prevent the separator from shrinking at high temperatures, which is a common failure mode that can lead to thermal runaway. avant-al.comavant-al.com
Improved Safety: Due to its plate-like crystal structure, a boehmite coating can block the pores of the separator when the battery temperature rises excessively. avant-al.comavant-al.com The material's volume expands with heat, closing the current conduction holes and stopping the ionic flow, thereby preventing a short circuit. avant-al.comavant-al.com When the temperature decreases, the material contracts, and the pores reopen. avant-al.com Additionally, boehmite is an excellent flame retardant, further reducing the risk of fire. avant-al.comavant-al.com
Increased Performance: The application of a thin boehmite coating can improve the battery's rate performance and cycle life. zc-newmaterials.comavant-al.com This allows for a higher energy density, as the coating is effective even at a minimal thickness. avant-al.comavant-al.com
Superior Heat Dissipation: Boehmite has good thermal conductivity, which helps to dissipate heat generated during the battery's operation, addressing the poor thermal conductivity of PP/PE materials. avant-al.comavant-al.comavant-al.com
The table below provides a comparative analysis of boehmite and alumina as coating materials for lithium-ion battery separators. avant-al.comavant-al.comavant-al.comzc-newmaterials.com
| Property | Boehmite (γ-AlOOH) | Alumina (Al₂O₃) | Advantage of Boehmite |
| Hardness (Mohs) | 3.0 - 3.5 | ~9 | Lower mechanical wear on equipment, reduced production costs |
| Specific Gravity | 3.00 - 3.07 | ~3.95 | Lower weight for the same coating area |
| Thermal Stability | High | High | Significantly improves separator stability |
| Safety Mechanism | Pore closure via thermal expansion | High-temperature resistance | Provides an active current-blocking mechanism |
| Compatibility | Good with organic electrolytes | Good with organic electrolytes | Excellent compatibility |
Beyond lithium-ion batteries, pseudo-boehmite is identified as a promising material for fuel cells, where it can be used as a coating additive or electrode material to enhance stability and performance. xr-activatedalumina.com The inherent high proton conductivity of boehmite's crystal structure also suggests its potential utility in proton-conducting applications relevant to fuel cell technologies. rsc.org
Advanced Characterization and Analytical Methodologies in Boehmite Research
Structural Characterization Techniques
The crystalline structure and morphology of boehmite are fundamental to its properties. Techniques such as X-ray diffraction and electron microscopy are indispensable for providing detailed information at the atomic and nanoscale.
X-ray Diffraction (XRD) and Rietveld Refinement
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of boehmite and determining its structural parameters. XRD patterns of boehmite typically exhibit sharp peaks, indicating a high degree of crystallinity. mpg.de The diffraction pattern can be indexed to an orthorhombic unit cell. mpg.de A notable feature in the XRD patterns of some boehmite samples is the significantly increased intensity of the (020) diffraction peak, which suggests a highly anisotropic crystallographic nature with preferential growth along the researchgate.net axis. mpg.de
Rietveld refinement of XRD data is a powerful method for obtaining detailed structural information, including lattice parameters, atomic positions, and crystallite size. acs.orgiucr.org This method has been used to confirm that boehmite and pseudoboehmite share the same crystalline structure but differ in crystallite dimensions. acs.org For instance, Rietveld analysis has been employed to determine the crystal structure of deuterated boehmite (γ-AlOOD) using time-of-flight neutron diffraction data, confirming the space group as Cmcm. cambridge.org The refinement can also reveal anisotropic crystallite sizes. In one study, an anisotropic model provided a much better fit to the experimental data than an isotropic model, yielding average crystallite sizes of 28 x 10 x 31 nm in the a, b, and c directions, respectively. escholarship.org This finding was consistent with microscopy results. escholarship.org
The multi-peak analysis of powder XRD patterns is another approach to determine the prevalent crystallite shape, volume-weighted crystallite size distribution, and crystalline lattice strain distribution. cambridge.org This analysis has shown that boehmite nanoparticles can be monocrystalline grains with distinct habits and sizes in the order of tens of nanometers. cambridge.org
Table 1: Crystallographic Data for Boehmite from Rietveld Refinement
| Parameter | Value | Source |
| Space Group | Cmcm | cambridge.org |
| a (Å) | 2.868(1) | cambridge.org |
| b (Å) | 12.2336(4) | cambridge.org |
| c (Å) | 3.6923(1) | cambridge.org |
| Anisotropic Crystallite Size (a x b x c) | 28 x 10 x 31 nm | escholarship.org |
Electron Microscopy (TEM, SEM, HR-TEM) for Morphological and Nanostructural Analysis
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are crucial for visualizing the morphology and nanostructure of boehmite.
SEM is primarily used to observe the surface morphology of materials. measurlabs.com SEM images have revealed diverse morphologies for boehmite, such as "3D" cubes and "2D" thick plates in samples synthesized under alkaline conditions, and elongated "1D" shapes in those from acidic environments. scielo.br For example, boehmite nanostructures have been observed as uniform leaf-like sheets with lateral sizes of (4.5±0.5 μm)×(9.0±1.0 μm) and a thickness of 60–90 nm. mpg.de
TEM provides detailed information about the internal structure of materials. measurlabs.com It has been used to confirm the single-crystal nature of boehmite nanoleaves through selected-area electron diffraction (SAED) patterns, which show well-resolved bright spots on the researchgate.net zone axis. mpg.de This confirms the preferential growth within the (020) plane, consistent with XRD data. mpg.de TEM is also instrumental in analyzing the size and shape of nanoparticles, such as the formation of nanorods, nanobelts, and nanoplates under different acidic hydrothermal conditions. researchgate.net
HR-TEM allows for the visualization of the crystal lattice at the atomic level. numberanalytics.com HR-TEM images of boehmite nanomaterials show continuous lattice fringes, confirming their single-crystalline nature. researchgate.net For instance, the interplanar distance of approximately 0.199 nm has been ascribed to the (0 6 0) plane in nanorods. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Behavior
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography and mechanical properties of materials at the nanoscale. nih.govspmtips.com In boehmite research, AFM has been employed to study the surface of nanocomposites containing boehmite nanoparticles (BNPs). nih.gov
Dynamic AFM modes, such as tapping mode and intermodulation AFM (ImAFM), are particularly useful for probing nano-scale domains. nih.gov ImAFM can provide information on conservative and dissipative forces, offering insights into the material's viscous behavior. nih.gov AFM force-distance curves are a common method to probe the mechanical properties of small volumes. nih.gov Studies on epoxy/boehmite nanocomposites have used ImAFM to create maps demonstrating the stiffness contrast between the polymer matrix, the boehmite particles, and the interphase region. nih.gov
Furthermore, AFM has been utilized to measure the attractive forces between the AFM tip and the sample surface, which can provide information about the local chemical composition. beilstein-journals.org This allows for a structure-property correlation to be established. beilstein-journals.org For instance, in a ternary system of epoxy, polycarbonate, and boehmite, ImAFM was used to generate topography, stiffness, and attractive force maps, successfully evaluating the nanoscopic heterogeneity of the sample. beilstein-journals.orgkobv.de
Spectroscopic Investigations
Spectroscopic techniques are vital for analyzing the vibrational properties and surface elemental composition of boehmite, providing insights into its chemical bonding and purity.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a material. gatewayanalytical.comlabmanager.com Both techniques probe the molecular vibrations within a sample, but they are based on different physical principles: FTIR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. gatewayanalytical.comcovalentmetrology.com
FTIR spectroscopy is particularly sensitive to polar bonds and is widely used for identifying functional groups. gatewayanalytical.com In boehmite, FTIR spectra are used to confirm the presence of hydroxyl (OH) groups, which are characteristic of its structure. ceramics-silikaty.cz For instance, the degree of crystallization of boehmite prepared by hydrothermally assisted sol-gel processing can be monitored by the increasing intensity of the dehydration peak in the FTIR spectrum as the processing temperature increases. ceramics-silikaty.cz
Raman spectroscopy is sensitive to homo-nuclear molecular bonds and provides information about the crystalline structure. gatewayanalytical.com It has been used to characterize synthetic boehmite nanofibers, confirming their structure. researchgate.net The Raman spectrum of boehmite shows characteristic bands, for example, a band at 366 cm⁻¹ which is both infrared and Raman-active and is assigned to a librational mode. researchgate.net In contrast, a band at 326 cm⁻¹ is only infrared-active and attributed to a translational mode. researchgate.net
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of boehmite, allowing for detailed structural and chemical characterization.
Table 2: Characteristic Vibrational Bands for Boehmite
| Technique | Wavenumber (cm⁻¹) | Assignment | Source |
| Raman | 366 | Librational mode | researchgate.net |
| FTIR | 326 | Translational mode | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukresearchgate.net XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net
In the study of boehmite, XPS is used to determine the surface elemental composition and the chemical states of aluminum and oxygen. osti.gov For example, XPS analysis of thin alumina (B75360) films deposited by metal-organic chemical vapor deposition (MOCVD) revealed the presence of OH-groups, identified as boehmite (AlO(OH)), as an impurity in the surface region. utwente.nl The analysis also showed that the concentration of these OH-groups decreased with higher deposition temperatures due to dehydroxylation. utwente.nl
High-resolution XPS spectra of the Al 2p and O 1s regions can provide quantitative information about the Al:O ratio and identify different oxidation states. osti.gov For instance, in a study of a boehmite layer on an aluminum alloy, XPS suggested slight oxidation of the boehmite surface after alkaline etching. osti.gov The binding energies of the core electrons are sensitive to the local chemical environment, allowing XPS to be a powerful tool for characterizing the surface chemistry of boehmite and its derivatives. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique for probing the local atomic environments in boehmite. researchgate.net By measuring the interactions of nuclear spins with an external magnetic field, NMR provides detailed information about the coordination, connectivity, and chemical environment of specific nuclei within the material's structure. libretexts.org For boehmite research, solid-state NMR techniques, particularly Magic-Angle Spinning (MAS), are employed to overcome the spectral broadening observed in solid samples, enabling high-resolution analysis. researchgate.netrsc.org
¹H NMR for Proton Environments:
¹H NMR spectroscopy is instrumental in characterizing the different proton environments within boehmite and its derivatives. capes.gov.br Techniques like Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) can distinguish between various proton-containing groups. capes.gov.brfigshare.com
Structural Hydroxyl Groups: In well-crystalline boehmite (γ-AlOOH), the protons of the structural Al-OH groups give rise to specific resonances. For instance, a peak at 8.8 ppm in the ¹H CRAMPS spectrum is attributed to protons in Al₂OH groups where the aluminum is six-coordinate and the oxygen is three-coordinate. figshare.com In high-surface-area pseudo-boehmite, structural Al-OH groups have been identified with peaks at approximately 8.2 ± 0.3 ppm and 2.3 ± 0.2 ppm. capes.gov.br
Physisorbed Water: A broader peak, typically observed around 4.0 ± 0.2 ppm, is assigned to the protons of "physisorbed" or physically adsorbed water molecules on the boehmite surface. capes.gov.br This distinction allows for the study of dehydration processes, as the physisorbed water peak diminishes upon heating or evacuation. capes.gov.bracs.org
Surface Interactions: ¹H NMR can also monitor the interactions of surface hydroxyl groups with adsorbed species. Studies have shown that the adsorption of surfactant ions can compete with physisorbed water for surface hydroxyl sites. acs.org
²⁷Al NMR for Aluminum Coordination:
²⁷Al is a quadrupolar nucleus (spin I = 5/2), which makes its NMR signal highly sensitive to the symmetry of the local aluminum environment. nih.gov This property is particularly useful for characterizing the coordination state of aluminum in boehmite and its transformation products. pnnl.gov
Octahedral Aluminum (AlO₆): In crystalline boehmite, aluminum atoms are exclusively in octahedral coordination with oxygen. rsc.orgresearchgate.net This results in a characteristic sharp peak in the ²⁷Al MAS NMR spectrum at approximately 7.7 to 10 ppm. geoscienceworld.orgresearchgate.net This single resonance confirms the presence of only six-coordinate aluminum (Al(VI)) in the well-ordered boehmite structure. researchgate.netrsc.org
Other Coordination States: During the thermal transformation of boehmite to various alumina phases (γ, δ, θ, α-Al₂O₃), changes in the aluminum coordination occur. New resonances appear in the ²⁷Al NMR spectra corresponding to tetrahedrally coordinated aluminum (Al(IV) or AlO₄, ~60-70 ppm) and sometimes penta-coordinately coordinated aluminum (Al(V) or AlO₅, ~30-40 ppm). rsc.orggeoscienceworld.orgrsc.org The presence and relative intensities of these peaks provide a quantitative measure of the different aluminum sites in the resulting transition aluminas. nih.gov
Amorphous Phases: In contrast to crystalline boehmite, amorphous aluminum hydroxides exhibit broad ²⁷Al NMR spectra showing the presence of four-, five-, and six-coordinate aluminum, reflecting their disordered nature. researchgate.netresearchgate.netnih.gov
Advanced NMR Techniques:
Multi-Quantum MAS (MQMAS): Two-dimensional techniques like 3QMAS NMR can provide enhanced spectral resolution, allowing for the separation of signals from different aluminum sites that may overlap in one-dimensional spectra. nih.govgeoscienceworld.org
Cross-Polarization (CP/MAS): CP/MAS experiments can be used to selectively enhance the signals of nuclei that are in close proximity to protons, such as surface aluminum atoms or hydroxyl groups. researchgate.netresearchgate.net For example, ³¹P{¹H} CP/MAS has been used to study the nature of phosphate (B84403) adsorbed on boehmite surfaces. nih.gov
Rotational Echo Adiabatic Passage Double Resonance (REAPDOR): This technique can probe the spatial proximity between different nuclei. For instance, ³¹P{²⁷Al} REAPDOR has been employed to confirm the coordination of phosphate to aluminum on the boehmite surface, suggesting a bridging bidentate configuration. researchgate.netnih.gov
The following table summarizes typical NMR chemical shifts observed in boehmite research:
| Nucleus | Technique | Chemical Shift (ppm) | Assignment |
| ¹H | CRAMPS | 8.2 - 8.8 | Structural Al-OH groups in boehmite/pseudo-boehmite |
| CRAMPS | ~4.0 | Physisorbed water | |
| CRAMPS | 2.3 | Structural Al-OH groups in pseudo-boehmite | |
| ²⁷Al | MAS | 7.7 - 10 | Octahedrally coordinated Al (AlO₆) in boehmite |
| MAS | ~60 - 70 | Tetrahedrally coordinated Al (AlO₄) in transition aluminas | |
| MAS | ~30 - 40 | Penta-coordinately coordinated Al (AlO₅) in transition aluminas |
X-ray Absorption Spectroscopy (EXAFS, XANES) for Local Atomic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local atomic structure around a specific absorbing atom. It is particularly valuable for materials like boehmite that may have varying degrees of crystallinity or exist as nanoparticles. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES):
The XANES region, which encompasses the energy range from just below to about 50 eV above the absorption edge of an element, is sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. For the aluminum K-edge in boehmite, the XANES spectrum provides a fingerprint of the local environment of the aluminum atoms.
Coordination Geometry: The shape and position of the absorption edge in Al K-edge XANES spectra are highly dependent on the coordination number of the aluminum. Octahedrally coordinated aluminum (AlO₆), as found in boehmite, exhibits a characteristic XANES spectrum that is distinct from that of tetrahedrally (AlO₄) or penta-coordinately (AlO₅) coordinated aluminum found in transition aluminas.
Phase Transformations: As boehmite is thermally treated and transforms into phases like γ-Al₂O₃, the Al K-edge XANES spectra change accordingly. The emergence of pre-edge features and shifts in the main edge position can be correlated with the formation of four- and five-coordinate Al sites, providing a means to track the structural evolution during calcination.
Extended X-ray Absorption Fine Structure (EXAFS):
The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, contains oscillatory signals that arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms.
Al-O and Al-Al Distances: In boehmite, EXAFS analysis at the Al K-edge allows for the precise determination of the distances between the central aluminum atom and its nearest oxygen neighbors (the first coordination shell) and the subsequent aluminum neighbors (the second coordination shell). These experimentally determined distances can be compared with those from the known crystal structure of boehmite to assess local order and distortions.
Structural Integrity of Nanoparticles: For boehmite nanoparticles, EXAFS is crucial for confirming that the local atomic structure is consistent with the bulk crystalline model. Studies have shown that the local atomic structures of boehmite nanoplates are well-fit by the crystallographic model, ruling out significant local structural distortions or the presence of a large amorphous component.
Surface and Interface Analysis: EXAFS can also be used to study the structure of species adsorbed onto the boehmite surface. For example, by tuning the X-ray energy to the absorption edge of an adsorbed element, one can determine its binding geometry, coordination environment, and bonding distances to the surface aluminum and oxygen atoms. This has been applied to understand the adsorption mechanisms of various ions on boehmite surfaces.
The following table presents typical interatomic distances in boehmite as can be determined by EXAFS:
| Atomic Pair | Interatomic Distance (Å) | Description |
| Al-O | ~1.9 | First coordination shell; distance to nearest oxygen atoms |
| Al-Al | ~2.8 - 3.4 | Second coordination shell; distances to neighboring aluminum atoms |
By combining XANES and EXAFS, researchers can build a comprehensive picture of the local atomic structure of boehmite, from the coordination geometry of the aluminum atoms to the precise distances to their neighbors. This level of detail is essential for understanding the properties of boehmite and its behavior in various applications.
Thermal and Surface Area Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), or its quantitative counterpart Differential Scanning Calorimetry (DSC), are fundamental techniques used to study the thermal behavior of boehmite. These methods provide critical information about its dehydration, dehydroxylation, and phase transformations upon heating.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For boehmite (AlOOH), TGA is primarily used to quantify the mass loss associated with the removal of water.
Adsorbed Water Removal: An initial mass loss at lower temperatures, typically below 250°C, is attributed to the desorption of physisorbed water from the surface of the boehmite particles. The amount of mass lost in this stage is related to the surface area and porosity of the material.
Dehydroxylation of Boehmite: The main and most significant mass loss event occurs in the temperature range of approximately 350°C to 550°C. This corresponds to the dehydroxylation of boehmite, where structural hydroxyl groups are removed as water, leading to the formation of gamma-alumina (γ-Al₂O₃). The theoretical mass loss for the conversion of pure AlOOH to Al₂O₃ is 15.01%. TGA curves for boehmite typically show a steep drop in this temperature range, with the inflection point indicating the temperature of the maximum rate of decomposition.
Influence of Crystallinity and Particle Size: The temperature and width of the dehydroxylation peak can be influenced by the crystallinity and particle size of the boehmite. Poorly crystalline or nano-sized boehmite (often termed pseudo-boehmite) tends to lose water over a broader and often lower temperature range compared to highly crystalline, well-ordered boehmite.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC):
DTA and DSC measure the temperature difference or heat flow difference between a sample and a reference material as a function of temperature. These techniques identify the temperatures at which thermal events like phase transitions, dehydration, and recrystallization occur, and whether these processes are endothermic (absorb heat) or exothermic (release heat).
Endothermic Dehydroxylation: The dehydroxylation of boehmite is an endothermic process, as energy is required to break the O-H bonds and remove water from the crystal lattice. This is observed as a prominent endothermic peak in the DTA/DSC curve, which correlates directly with the major mass loss event seen in TGA, typically peaking between 400°C and 500°C.
Exothermic Phase Transformations: At higher temperatures, after the formation of γ-Al₂O₃, a series of exothermic peaks may be observed in the DTA/DSC trace. These correspond to the sequential phase transformations of the metastable transition aluminas (e.g., γ → δ → θ → α-Al₂O₃). The temperatures and presence of these peaks depend on factors like the initial boehmite's characteristics and the heating rate. For example, the transformation of θ-Al₂O₃ to the most stable α-Al₂O₃ (corundum) is marked by a sharp exothermic peak, often above 1100°C.
The following table summarizes the typical thermal events observed for boehmite using TGA and DTA/DSC:
| Temperature Range (°C) | Technique | Observation | Process |
| < 250 | TGA | Gradual mass loss | Desorption of physisorbed water |
| DTA/DSC | Broad endotherm | ||
| 350 - 550 | TGA | Sharp mass loss (~15%) | Dehydroxylation of boehmite |
| DTA/DSC | Strong endothermic peak | Formation of γ-Al₂O₃ | |
| > 700 | TGA | Minimal mass loss | Phase transformations of alumina |
| DTA/DSC | Exothermic peaks | γ → δ → θ → α-Al₂O₃ |
The combined use of TGA and DTA/DSC provides a comprehensive understanding of the thermal stability and transformation pathway of boehmite, which is crucial for its processing and application, particularly in the manufacturing of catalysts, adsorbents, and ceramics.
Brunauer-Emmett-Teller (BET) Surface Area and Porosimetry
The Brunauer-Emmett-Teller (BET) method and gas porosimetry are standard techniques for characterizing the surface and porous properties of boehmite materials. These properties are of paramount importance for applications such as catalysis, adsorption, and as fillers in composites, where a high surface area and controlled porosity are often desired.
BET Surface Area Analysis:
The BET method is the most widely used technique for determining the specific surface area of a solid material. It is based on the physical adsorption of a gas (typically nitrogen at its boiling point, 77 K) onto the solid surface.
Measurement Principle: By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. The BET equation is then applied to the data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer adsorption capacity, which is the amount of gas required to form a single molecular layer over the entire surface of the material. From this value and the known cross-sectional area of the adsorbate molecule, the total surface area is calculated and is usually expressed in square meters per gram (m²/g).
Typical Values for Boehmite: The specific surface area of boehmite can vary significantly depending on its synthesis method and degree of crystallinity. Commercially available synthetic boehmites, particularly those referred to as pseudo-boehmite, are often designed to have high surface areas, ranging from 100 to over 400 m²/g. In contrast, highly crystalline boehmite derived from hydrothermal processes may exhibit much lower surface areas.
Effect of Thermal Treatment: The surface area of boehmite changes dramatically upon thermal treatment. The initial dehydroxylation to form γ-Al₂O₃ often leads to an increase in surface area as a highly porous structure is created. However, as the temperature is further increased, sintering and the phase transformations to denser alumina phases (δ, θ, and finally α-Al₂O₃) cause a significant reduction in surface area. BET analysis is therefore crucial for optimizing the calcination conditions to achieve the desired surface area in the final alumina product.
Gas Porosimetry:
Gas porosimetry, using the same nitrogen adsorption/desorption isotherm data collected for BET analysis, provides detailed information about the pore structure of the material.
Pore Size Distribution: By analyzing the full adsorption and desorption branches of the isotherm, particularly the hysteresis loop that often appears at higher relative pressures, the pore size distribution can be calculated. Methods like the Barrett-Joyner-Halenda (BJH) model are commonly applied to the desorption branch to determine the distribution of pore volume as a function of pore diameter. This reveals whether the material is microporous (<2 nm), mesoporous (2-50 nm), or macroporous (>50 nm). Boehmite and its derived aluminas are typically mesoporous materials.
Pore Volume and Average Pore Size: From the isotherm, the total pore volume can be determined from the amount of gas adsorbed at a relative pressure close to unity. The average pore diameter can then be estimated from the total pore volume and the BET surface area, assuming a cylindrical pore model.
Hysteresis Loop Analysis: The shape of the hysteresis loop in the isotherm can provide qualitative information about the shape of the pores. Different hysteresis loop types (as defined by IUPAC) are associated with different pore geometries, such as cylindrical pores, ink-bottle-shaped pores, or slit-shaped pores formed by the aggregation of plate-like particles, which is common for boehmite.
The following table summarizes key parameters obtained from BET and porosimetry analysis for a typical high-surface-area boehmite:
| Parameter | Typical Range | Description |
| BET Specific Surface Area | 100 - 400 m²/g | Total accessible surface area per unit mass |
| Total Pore Volume | 0.2 - 0.8 cm³/g | Total volume of pores within the material |
| Average Pore Diameter | 2 - 20 nm | Average size of the pores, indicating mesoporosity |
| Pore Size Distribution | Centered in the mesopore range | Distribution of pore volume across different pore sizes |
These textural properties are critical for the performance of boehmite-based materials and are routinely characterized to ensure quality and functionality for their intended applications.
Advanced Scattering Techniques
Small Angle Neutron Scattering (SANS) for Particle Aggregation
Small-Angle Neutron Scattering (SANS) is a powerful analytical technique used to investigate the structure of materials on a length scale ranging from approximately 1 to 1000 nanometers. In the context of boehmite research, SANS is particularly valuable for characterizing the size, shape, and aggregation behavior of boehmite nanoparticles, both in dispersions and in the solid state.
Principles of SANS:
SANS involves directing a beam of neutrons onto a sample and measuring the intensity of the scattered neutrons at very small angles relative to the incident beam. The scattering pattern arises from variations in the neutron scattering length density (SLD) within the sample. For a system of particles in a solvent, this contrast is between the particles and the solvent. Neutrons are particularly useful because they are non-destructive and can penetrate many materials. Furthermore, the scattering length of hydrogen is significantly different from that of deuterium, allowing for contrast variation techniques where the solvent's SLD can be matched to that of the particles by using mixtures of light (H₂O) and heavy water (D₂O), effectively making certain components "invisible" to the neutrons.
Applications in Boehmite Research:
Aggregation and Fractal Structures: The structure of aggregates or agglomerates of boehmite particles is a key area of investigation using SANS. In the intermediate q-range, the slope of the scattering curve in a log-log plot (the power-law exponent) can reveal the fractal dimension of the aggregates. A mass fractal dimension (Dm) between 1 and 3 suggests a porous, open aggregate structure, while a surface fractal dimension (Ds) between 2 and 3 provides information about the roughness of the primary particle surfaces. This allows researchers to quantify how primary boehmite platelets cluster together to form larger secondary structures in suspensions or in consolidated powders.
In-Situ Studies: SANS is well-suited for in-situ studies of boehmite systems. For example, it can be used to monitor the aggregation of boehmite sols as a function of pH, ionic strength, or temperature. This provides real-time insights into the mechanisms of gelation and the stability of colloidal boehmite dispersions, which is critical for applications like the formation of ceramic precursors or coatings.
Internal Porosity: For consolidated boehmite materials or derived aluminas, SANS can probe the internal pore structure. The scattering from the network of pores provides information on the size, shape, and connectivity of the pores, complementing data obtained from gas porosimetry.
The following table summarizes the type of information obtained from different regions of a SANS curve for boehmite aggregates:
| Scattering Vector (q) Range | Power-Law Slope (I(q) ∝ q⁻ⁿ) | Structural Information |
| Low q (Guinier Region) | - | Radius of gyration (Rg) of aggregates or large particles |
| Intermediate q (Power-Law Region) | 1 < n < 3 | Mass fractal dimension (Dm) of aggregates |
| 3 < n < 4 | Surface fractal dimension (Ds) of primary particles | |
| High q (Porod Region) | n = 4 | Scattering from smooth surfaces of primary particles |
By providing quantitative data on particle and aggregate structure over a wide range of length scales, SANS is an indispensable tool for understanding and controlling the hierarchical structure of boehmite-based materials, from the individual nanoparticle to the macroscopic aggregate network.
Other Specialized Characterization Methods
Temperature Programmed Desorption (TPD)
Temperature Programmed Desorption (TPD) is a powerful technique used to study the surface chemistry of materials like boehmite and its derivatives. By monitoring the desorption of pre-adsorbed probe molecules as the material is heated at a controlled rate, TPD provides valuable information on the number, strength, and nature of active sites, such as acidic or basic sites. iitm.ac.in The temperature at which desorption peaks occur correlates with the strength of the adsorption site, while the amount of desorbed gas quantifies the number of sites. micromeritics.com
In boehmite research, TPD is frequently employed to characterize the surface acidity and basicity, which are crucial for catalytic applications. Ammonia (NH₃) is a common probe molecule for acidic sites, while carbon dioxide (CO₂) is used for basic sites. Research has shown that boehmite-based mesoporous alumina (BMA) exhibits a higher concentration of both acidic and basic sites compared to alumina derived from alkoxide precursors. nih.gov This enhanced surface activity is a significant advantage of using boehmite as a starting material for catalysts and catalyst supports.
TPD is also instrumental in studying the behavior of water on boehmite surfaces. Studies combining TPD with other techniques have revealed that water is strongly chemisorbed on boehmite. pnnl.gov One investigation identified a weak desorption feature for strongly adsorbed water near 400 K (127 °C) and a major peak for water production via recombinative desorption at 750 K (477 °C). acs.org The activation energy for the desorption of water from boehmite nanoplates was calculated to be 98.6 kJ mol⁻¹. acs.org
Furthermore, TPD analysis of boehmite-containing catalysts can reveal detailed information about their acidic properties. For instance, a catalyst composed of La₀.₇Sr₀.₃FeO₃ reinforced with kaolin (B608303) and boehmite exhibited three distinct NH₃ desorption peaks, indicating the presence of weak, moderate, and strong acid sites. mdpi.com
The table below summarizes key findings from TPD studies on boehmite and related materials.
| Material | Probe Molecule | Key Desorption Peaks (°C) | Observation | Reference |
|---|---|---|---|---|
| Boehmite Nanoplates | H₂O | ~127, 477 | Identifies strongly adsorbed water and water from recombinative desorption. Desorption activation energy of 98.6 kJ mol⁻¹. | acs.org |
| Boehmite-Based Mesoporous Alumina (BMA) | NH₃, CO₂ | Not specified | Exhibits a higher amount of acidic and basic sites compared to alkoxide-based alumina. | nih.gov |
| Kaolin-Boehmite/La₀.₇Sr₀.₃FeO₃ Catalyst | NH₃ | 273, 529, 652 | Corresponds to weak, moderate, and strong acidic sites, respectively. | mdpi.com |
| Boehmite Powder | H₂O | Up to 500 | Water is strongly chemisorbed, with desorption corresponding to the decrease in surface OH groups. | pnnl.gov |
Dilatometry
Dilatometry is an analytical technique that measures the dimensional changes of a material as a function of temperature. lboro.ac.uk In the study of boehmite, it is an essential tool for investigating sintering behavior, thermal expansion, and the kinetics of phase transformations. As boehmite is heated, it undergoes a series of transformations, ultimately converting to α-alumina, accompanied by significant shrinkage and densification. Dilatometry precisely tracks this shrinkage, providing insight into the temperatures at which these events occur. elsevier.es
Studies on the sintering of pure boehmite gels using dilatometry have identified the key temperature range for densification. For example, significant shrinkage and sintering of boehmite-derived alumina occur in the temperature range of 950 °C to 1150 °C. cas.cz The kinetic parameters of sintering, such as the apparent activation energy, can be calculated from dilatometry data. For boehmite gels, the activation energy for sintering has been reported to be between 856 and 950 kJ/mol, values that differ from those for the sintering of commercial α-Al₂O₃, indicating a different sintering mechanism. cas.czresearchgate.net
The heating rate during dilatometry has a pronounced effect on the phase transformation temperatures. Research on boehmite-derived γ-Al₂O₃ showed that the transformation temperature from θ-Al₂O₃ to α-Al₂O₃ decreases as the heating rate is reduced. researchgate.net At a heating rate of 5 °C/min, the transformation peak was observed around 1190 °C, which increased to 1240 °C at a rate of 20 °C/min. researchgate.net Using this data, the activation energy for the θ-Al₂O₃ to α-Al₂O₃ transformation was calculated to be approximately 464 kJ/mol. researchgate.net
Dilatometry is also used to study the effect of boehmite as an additive or binder in composite materials. The addition of nanoparticle boehmite sol to an alumina powder suspension was found to positively influence densification. ceramics-silikaty.cz Kinetic analysis via dilatometry showed that a small boehmite addition lowered the activation energy of sintering from 277.6 kJ/mol to 245.4 kJ/mol, enhancing the sinterability of the alumina compacts. ceramics-silikaty.cz
The following table presents data obtained from dilatometry studies on boehmite.
| Material System | Heating Rate (°C/min) | Key Temperature Event | Temperature (°C) | Calculated Parameter (Activation Energy) | Reference |
|---|---|---|---|---|---|
| Boehmite Gel | 10 (between isotherms) | Isothermal Sintering Range | 950 - 1150 | 856 - 950 kJ/mol (Sintering) | cas.czresearchgate.net |
| Boehmite-Zircon Mixture | 5 | θ→α-Al₂O₃ Transformation Peak | 1190 | 464.29 kJ/mol (Transformation) | researchgate.net |
| Boehmite-Zircon Mixture | 10 | θ→α-Al₂O₃ Transformation Peak | 1217 | Not specified | researchgate.net |
| Boehmite-Zircon Mixture | 20 | θ→α-Al₂O₃ Transformation Peak | 1240 | Not specified | researchgate.net |
| Alumina with Boehmite Additive | 2, 5, 10 | Sintering Analysis Range | Up to 1250 | 245.4 kJ/mol (Sintering) | ceramics-silikaty.cz |
| Alumina without Boehmite | 2, 5, 10 | Sintering Analysis Range | Up to 1250 | 277.6 kJ/mol (Sintering) | ceramics-silikaty.cz |
Computational and Theoretical Modeling of Boehmite Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to boehmite to understand its fundamental properties and predict its reactivity.
DFT calculations have been employed to determine the electronic band structure and density of states (DOS) of boehmite (γ-AlOOH). scispace.comepa.govosti.gov Studies have indicated that γ-AlOOH possesses a direct energy bandgap of approximately 4.51 eV. scispace.comepa.govosti.gov This information is crucial for understanding the material's optical and electronic properties. scispace.comepa.govosti.gov First-principles calculations have also been used to study the atomic and electronic band structures of both bulk and single-layer boehmite, highlighting its potential as a two-dimensional layered material. worldscientific.com The exfoliation of a single layer from the bulk material is possible due to the breaking of interlayer hydrogen bonds. worldscientific.com
The reactivity of boehmite surfaces is a key factor in its applications in catalysis and environmental science. acs.orgresearchgate.net DFT calculations have been instrumental in predicting the morphology and surface energies of boehmite particles. acs.orgresearchgate.net These calculations have been performed for the main low-index surfaces, including (100), (010), (001), and (101), under aqueous conditions. acs.orgresearchgate.net The results emphasize the importance of using converged plane-wave basis sets and the significant influence of the exchange-correlation functional on the calculated surface and water adsorption energies. acs.org
Furthermore, DFT has been used to investigate the stabilization of reactive oxygen species (ROS) on boehmite surfaces. nih.gov It has been shown that the O₂·⁻ radical can be stabilized on the terrace of the boehmite surface, while steps on the surface can promote the formation of the OOH· radical without an activation energy barrier. nih.gov The influence of pH on the reactivity of boehmite surfaces has also been explored using DFT-based molecular dynamics, which can predict site-specific pKa values. pnnl.govrsc.org
Table 1: Calculated Properties of Boehmite using DFT
| Property | Method | Value/Finding | Reference |
|---|---|---|---|
| Electronic Bandgap | DFT | 4.51 eV (Direct) | scispace.comepa.govosti.gov |
| Surface Energies | DFT | Dependent on XC functional and surface termination | acs.orgresearchgate.net |
| ROS Stabilization | DFT | O₂·⁻ stabilized on terraces, OOH· formation at steps | nih.gov |
Ab Initio and Classical Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations, both ab initio and classical, provide a dynamic picture of the interactions at boehmite interfaces, particularly with water. These simulations are crucial for understanding phenomena like surface reconstruction, hydration, and ion adsorption.
Ab initio molecular dynamics (AIMD) allows for the study of chemical reactions and electronic effects at interfaces from first principles. AIMD simulations of the boehmite/water interface have revealed the intricate details of surface hydration. figshare.comacs.orgacs.org For instance, on the stepped (101) surface, interfacial water molecules are found to be highly organized, with a significant portion acting as hydrogen-bond donors to the surface. figshare.comacs.orgacs.org These simulations also show that the influence of the surface on water organization diminishes at a distance of about 6 Å. figshare.comacs.org AIMD has been used to model the reconstruction of boehmite surfaces in the presence of water, showing that undercoordinated aluminum and oxygen atoms that result from cleaving the bulk crystal can become saturated through the dissociative adsorption of water. rsc.org This process leads to the formation of various surface hydroxyl groups. rsc.org
Classical molecular dynamics (CMD) simulations, which use empirical force fields, can model larger systems and longer timescales than AIMD. rsc.org The ClayFF force field, sometimes with modifications, is commonly used to model boehmite and its interactions with water. rsc.orgrandallcygan.com CMD simulations have been used to create equilibrated boehmite-water interfaces as a starting point for more computationally expensive AIMD simulations. rsc.org These simulations have also been employed to study the adsorption of water and ions on boehmite surfaces. randallcygan.comosti.gov For example, simulations have shown that chloride ions can displace water molecules directly bonded to the boehmite surface, a key step in understanding corrosion processes. randallcygan.com
Table 2: Key Findings from Molecular Dynamics Simulations of Boehmite Interfaces
| Simulation Type | System | Key Finding | Reference |
|---|---|---|---|
| AIMD | Boehmite (101)/Water | Organized interfacial water, proton transfer via Grotthus mechanism. | figshare.comacs.orgacs.org |
| AIMD | Boehmite Edge Surfaces/Water | Surface reconstruction via dissociative adsorption of water. | rsc.org |
| CMD | Boehmite (010)/Water | Strong control of the surface on the first monolayer of water. | randallcygan.com |
Modeling of Surface Adsorption and Reaction Mechanisms
Understanding the adsorption of molecules and the mechanisms of surface reactions is critical for many of boehmite's applications, from catalysis to contaminant remediation. Theoretical modeling provides molecular-level insights into these processes.
The adsorption of various species onto boehmite surfaces has been extensively studied using computational methods. The adsorption of water is a fundamental process that dictates the surface chemistry of boehmite. researchgate.net Molecular dynamics simulations show that water molecules react with boehmite surfaces through both molecular adsorption (physisorption) and dissociative chemisorption, leading to the formation of different types of surface hydroxyl groups. researchgate.netrsc.org The characteristics of these hydroxyl groups, such as their vibrational frequencies, can be calculated and compared with experimental infrared spectroscopy data. researchgate.net
The adsorption of other ions and molecules has also been investigated. For example, the adsorption of chromate (B82759) on boehmite was studied using a combination of spectroscopic techniques and DFT calculations. nih.gov These studies revealed that chromate primarily forms outer-sphere complexes over a wide pH range, with a smaller fraction of inner-sphere monodentate and bidentate complexes present under acidic conditions. nih.gov The calculated Gibbs free energies for the formation of these inner-sphere complexes supported the experimental findings. nih.gov Similarly, the adsorption of phosphate (B84403) and chromium (III) has been modeled, often using isotherm models like Langmuir and Freundlich to describe the equilibrium data. nih.govresearchgate.net
Modeling has also shed light on reaction mechanisms at boehmite surfaces. AIMD simulations have been used to study proton transfer between different surface hydroxyl groups, a process that can be assisted by a bridge of interfacial water molecules through a Grotthus-like mechanism. figshare.comacs.org The reactivity of boehmite surfaces can be passivated, as shown in a study where gallic acid was modeled to form a protective layer, inhibiting the formation of hydroperoxyl radicals. nih.gov
Prediction of Structural Transformations and Energetics
Boehmite is a key precursor in the production of γ-alumina, a widely used catalyst support. The thermal transformation of boehmite to γ-alumina is a complex process involving dehydration and structural rearrangement. Theoretical modeling has been crucial in elucidating the mechanisms and energetics of this transformation.
DFT calculations have been used to predict the morphology of boehmite nanoparticles based on the calculated surface energies of different crystal facets. acs.orgresearchgate.net This is important because the particle morphology can influence the transformation pathway. The equilibrium morphology is often achieved at higher temperatures and longer aging times, while growth morphologies may dominate under other conditions. acs.orgresearchgate.net
The mechanism of the boehmite-to-γ-alumina transformation has been a subject of debate. Two primary mechanisms have been proposed: a "collapse" mechanism and a "reaction" mechanism. iucr.org Recent studies using electron crystallography, supported by theoretical insights, suggest that the reaction mechanism is more likely. iucr.org This mechanism involves the partial occupation of the space created by dehydration through diffusion in the initial stages, which results in smaller dimensional and volume changes compared to the collapse mechanism. iucr.org DFT calculations have also been used to study the interface between boehmite and γ-alumina during the dehydration process, identifying potential defects that can form. iucr.org
The energetics of the transformation are also a key area of investigation. The dehydration process occurs in stages, corresponding to the removal of different types of hydroxyl groups within the boehmite structure. researchgate.net Theoretical considerations have proposed a two-step process for the transformation to γ-alumina, which has been supported by experimental observations. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Boehmite | γ-AlOOH or Al₂O₃·H₂O |
| Aluminum Nitrate (B79036) | Al(NO₃)₃·9H₂O |
| Sodium Metaborate | NaBO₂·4H₂O |
| Gallic Acid | C₇H₆O₅ |
| γ-alumina | γ-Al₂O₃ |
| Water | H₂O |
| Sodium Chloride | NaCl |
| Sodium Nitrate | NaNO₃ |
| Sodium Nitrite | NaNO₂ |
| Potassium Chloride | KCl |
| Sodium Hydroxide (B78521) | NaOH |
| Chromate | CrO₄²⁻ |
| Phosphate | PO₄³⁻ |
| Copper(I) Chloride | CuCl |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
Future Research Directions and Unresolved Challenges in Boehmite Science
Elucidating Complex Phase Transformation Pathways
The thermal transformation of boehmite to various alumina (B75360) (Al2O3) phases is a cornerstone of its application, yet the precise mechanisms remain a subject of active research. iucr.orgmdpi.com The sequence of transformations from boehmite to γ-Al2O3, and subsequently to other transition aluminas like δ-Al2O3 and θ-Al2O3 before finally reaching the stable α-Al2O3 phase, is influenced by factors such as the initial boehmite's crystallinity and particle size. elsevier.esrsc.org
Future research should focus on:
Intermediate Phases: A key challenge is the definitive identification and characterization of transient and metastable intermediate phases that form during dehydration. acs.orgworldscientific.com For instance, the transition from boehmite to γ-Al2O3 involves the removal of water and a structural rearrangement, but the exact nature of the intermediate states is not fully understood. acs.orgresearchgate.net Theoretical studies have proposed a two-step mechanism involving the collapse of the boehmite structure followed by aluminum migration to form γ-alumina. researchgate.net
Topotactic Relationships: The crystallographic relationship between boehmite and the resulting alumina phases, known as topotactic transformation, needs further clarification. rsc.orgresearchgate.net While it is known that the porous structure of alumina is inherited from the aggregation of boehmite nanocrystals, the detailed evolution of this structure during calcination requires more in-depth study. lcr-carmen.fr
Kinetic and Thermodynamic Modeling: Developing more accurate kinetic and thermodynamic models for each transformation step is crucial for precise control over the final alumina product. The transformation of θ-Al2O3 to α-Al2O3, for example, occurs through a nucleation and grain growth mechanism that is sensitive to various parameters. elsevier.es
Rational Design of Boehmite Nanostructures for Tailored Applications
The ability to control the size, morphology, and porosity of boehmite nanostructures is critical for its performance in various applications, from catalysis to fillers. osti.govelsevier.es While significant progress has been made in synthesizing boehmite nanoparticles with different shapes like nanoplates and nanofibers, challenges remain in achieving precise control and scalability. osti.govosti.gov
Key areas for future investigation include:
Morphology Control: Developing synthesis methods that allow for the precise and reproducible control of boehmite nanoparticle morphology is a primary goal. scispace.comacs.org The use of structure-directing agents, such as polyols, has shown promise in modifying the aspect ratio of nanoparticles by influencing the growth of specific crystal faces. rsc.org
Porous Architectures: The creation of hierarchical porous structures in boehmite is essential for applications requiring high surface area and accessibility, such as in catalysis and adsorption. elsevier.esjst.go.jpsemanticscholar.org Methods like using emulsion templates to create interconnected pore networks are being explored. semanticscholar.org
Surface Functionalization: Tailoring the surface chemistry of boehmite nanoparticles is crucial for enhancing their performance. This includes modifying the surface hydroxyl groups to control acidity and reactivity. researchgate.net
Advanced In-Situ Characterization for Dynamic Processes
Understanding the dynamic processes of boehmite formation and transformation requires advanced in-situ characterization techniques that can probe these changes in real-time. iucr.orglcr-carmen.fr
Future research efforts should leverage:
In-Situ Microscopy and Spectroscopy: Techniques like in-situ transmission electron microscopy (TEM) and X-ray diffraction (XRD) can provide direct observation of structural and morphological changes during processes like dehydration and calcination. iucr.orgelsevier.es In-situ XRD has been used to follow the phase transformations of boehmite to various transition aluminas at different temperatures. elsevier.es
Spectroscopic Monitoring: In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can monitor changes in the chemical bonding and surface species during synthesis and transformation. researchgate.net
Combined Techniques: The integration of multiple in-situ techniques will provide a more comprehensive understanding of the complex interplay between structure, morphology, and chemical state during dynamic processes.
Theoretical Validation of Interfacial Mechanisms
Theoretical modeling, particularly using density functional theory (DFT) and molecular dynamics (MD) simulations, plays a vital role in understanding the fundamental mechanisms at boehmite interfaces. researchgate.netacs.orgnih.gov
Key challenges and future directions include:
Surface and Interfacial Energetics: Accurately predicting the surface energies of different boehmite crystal facets and their interaction with solvents is crucial for understanding crystal growth and morphology. researchgate.netacs.org DFT calculations have been employed to determine the surface energies of various boehmite facets in aqueous conditions. acs.org
Water-Boehmite Interface: The behavior of water at the boehmite interface, including adsorption, dissociation, and its role in proton transfer, is a complex area requiring further investigation. acs.orgenergyfrontier.us MD simulations have shown that interfacial water molecules can be highly structured and participate in proton transfer mechanisms. acs.org
Defect and Dopant Effects: Understanding the role of defects and dopants on the electronic and chemical properties of boehmite is essential for designing materials with tailored functionalities. First-principles calculations can provide insights into how these modifications alter the material's properties. researchgate.networldscientific.com
Sustainable Synthesis Routes and Lifecycle Analysis
Developing environmentally friendly and economically viable methods for boehmite synthesis is a growing priority. This includes the use of sustainable precursors and the analysis of the entire material lifecycle.
Future research should focus on:
Green Synthesis: Exploring synthesis routes that utilize renewable resources, non-toxic solvents, and lower energy consumption is crucial. mdpi.com This includes hydrothermal methods that use water as a solvent and avoid hazardous reagents. iscientific.org
Waste Valorization: Investigating the synthesis of boehmite from industrial waste materials, such as aluminum-containing hazardous waste, offers a promising avenue for a circular economy. csic.escsic.es Studies have demonstrated the successful synthesis of boehmite from aluminum hazardous waste through acid digestion and precipitation. csic.es
Lifecycle Assessment (LCA): Conducting comprehensive LCAs of different boehmite production pathways is necessary to evaluate their environmental impact from raw material extraction to end-of-life disposal or recycling.
Q & A
Q. How do synthesis parameters influence the morphology and crystallinity of boehmite?
Boehmite morphology (e.g., plate-like, spindle-like, or agglomerated structures) is controlled by synthesis conditions:
- Aluminum source and pH : Nitrate precursors (e.g., Al(NO₃)₃·9H₂O) precipitated at pH 9.1–9.3 yield β-AlOOH, while acetate anions under acidic conditions produce elongated 1D crystals .
- Temperature and time : Hydrothermal synthesis at 100–300°C affects crystallite size, with higher temperatures favoring coarser crystals. Prolonged heating reduces interlayer water, improving crystallinity .
- Precipitation agents : Ammonia vs. organic bases alter nucleation rates, impacting particle size distribution .
Q. What characterization techniques are critical for analyzing boehmite structure and porosity?
- XRD : Identifies crystallographic phases (e.g., distinguishing boehmite (ICDD 21-1307) from pseudoboehmite via peak broadening and relative intensities) .
- BET/BJH : Quantifies surface area (50–300 m²/g) and pore size distribution, critical for catalytic applications .
- FTIR : Detects hydroxyl stretching (~3280 cm⁻¹) and Al-O vibrations (~1070 cm⁻¹), revealing hydration states .
- TEM/SEM : Resolves crystallite size (1–65 unit cells in y-direction) and agglomerate morphology .
Q. How do boehmite and pseudoboehmite differ in crystallinity and application?
- Boehmite : Well-crystallized, with sharp XRD peaks and low interlayer water. Used in high-temperature catalysts and γ-Al₂O₃ precursors .
- Pseudoboehmite : Poorly crystalline, with broad XRD peaks and higher adsorbed water. Acts as a precursor for mesoporous alumina but degrades faster under heat .
Advanced Research Questions
Q. How can contradictions in defining "pseudoboehmite" be resolved through crystallographic analysis?
The term "pseudoboehmite" is debated due to its gradational crystallinity. Evidence suggests:
- Crystallite size continuum : Boehmite crystallites range from single-layer octahedra (pseudoboehmite) to 65-unit-cell stacks. XRD simulations accounting for size distributions align with experimental data, negating the need for separate terminology .
- Interlayer water : Pseudoboehmite contains randomly intercalated H₂O, detectable via DTA mass loss (~10–15%) and IR .
Q. What methodologies address discrepancies in thermodynamic data for boehmite phase transitions?
Refining thermodynamic properties (ΔG, ΔH, S) requires:
- Regression analysis : Using Clarke-Glew equations to fit log K values from solubility data (e.g., gibbsite → boehmite + H₂O) .
- SUPCRT integration : Incorporating Maier-Kelley heat capacity functions to compute equilibrium constants (0–350°C) and validate against diaspore/gibbsite stability fields .
- Data reconciliation : Comparing Apps (1970) vs. Chang (1979) datasets to resolve inconsistencies in diaspore solubility .
Q. How does boehmite agglomerate size influence epoxy resin mechanical properties?
- Size quantification : Dynamic light scattering (DLS) and TEM image analysis correlate agglomerate diameter (50–500 nm) with fracture toughness .
- Mechanical testing : Mode-I fracture tests show 20–30% toughness improvement with sub-100 nm agglomerates due to crack deflection .
- Dispersion challenges : Agglomerates >200 nm act as stress concentrators, reducing tensile strength. Surface functionalization (e.g., silanes) improves dispersion .
Q. What advanced structural models explain γ-Al₂O₃ formation from boehmite?
- Morphological inheritance : Plate-like boehmite retains shape during calcination (>450°C), forming γ-Al₂O₃ with tetragonal symmetry (space group I4₁/amd) .
- XRD simulation : Direct refinement of whole powder patterns using Rietveld methods confirms a defective spinel structure with cation vacancies .
Q. How does interfacial solution structure impact boehmite dissolution kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
